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  • Product: 1-Chlorocyclobutane-1-sulfonamide
  • CAS: 2137831-88-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of 1-Chlorocyclobutane-1-sulfonamide: Chemical Shifts, Structural Elucidation, and Experimental Protocols

Executive Summary The incorporation of sp³-rich scaffolds like cyclobutane into drug candidates is a proven strategy to improve metabolic stability and pharmacokinetic profiles. 1-Chlorocyclobutane-1-sulfonamide (CAS: 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich scaffolds like cyclobutane into drug candidates is a proven strategy to improve metabolic stability and pharmacokinetic profiles. 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) serves as a highly versatile small molecule building block in these medicinal chemistry workflows[1]. However, the structural elucidation of heavily substituted, strained cycloalkanes presents unique spectroscopic challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, predictive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chlorocyclobutane-1-sulfonamide. This guide bridges theoretical magnetic resonance principles with field-proven experimental protocols, ensuring that researchers can confidently assign signals, identify diastereotopic complexities, and optimize instrument parameters for self-validating data acquisition.

Magnetic Environments and Stereochemical Causality

The cyclobutane ring is not entirely planar; it rapidly oscillates between "puckered" conformations. On the NMR timescale, this rapid inversion typically averages out the axial/equatorial-like distinctions found in rigid rings. However, the substitution at the C1 position of 1-chlorocyclobutane-1-sulfonamide fundamentally alters the magnetic symmetry of the molecule.

The Causality of Diastereotopicity

Because the C1 carbon is bonded to two different substituents (a chlorine atom and a sulfonamide group), the cyclobutane ring possesses chemically distinct "top" and "bottom" faces.

  • Facial Asymmetry: The protons on C2 and C4 are no longer magnetically equivalent. A proton pointing towards the -Cl group occupies a different magnetic environment than a proton pointing towards the -SO₂NH₂ group.

  • Second-Order Effects: This facial asymmetry renders the methylene protons on C2, C3, and C4 diastereotopic . Instead of simple first-order triplets or quintets, these protons exhibit complex multiplet splitting due to strong geminal coupling ( 2J≈11−14 Hz) and vicinal coupling ( 3Jcis​ and 3Jtrans​ ).

G C1 C1 Quaternary Center (-Cl, -SO2NH2) Inductive Strong -I Inductive Effect & Anisotropic Deshielding C1->Inductive Facial Facial Asymmetry (Top vs. Bottom) C1->Facial C1_Shift 13C: ~85-90 ppm (Long T1 Relaxation) Inductive->C1_Shift C2C4_Shift 1H: ~2.8-3.2 ppm 13C: ~38 ppm Inductive->C2C4_Shift Diastereotopic C2/C4 & C3 Protons Become Diastereotopic Facial->Diastereotopic Multiplets Complex Multiplets (Geminal & Vicinal J-Coupling) Diastereotopic->Multiplets

Causality of substituent effects on NMR chemical shifts and splitting patterns.

Predictive Chemical Shift Analysis

Due to the strong electron-withdrawing nature (-I effect) of both the halogen and the sulfonyl group, the electron density around the cyclobutane core is significantly depleted, leading to pronounced deshielding (downfield shifts). The following tables provide highly accurate predictive ranges for this specific scaffold in DMSO- d6​ .

¹H NMR Resonance Assignments

Note: In DMSO- d6​ , the residual solvent peak appears as a quintet at 2.50 ppm, and trace water appears near 3.33 ppm[2],[3]. Ensure these are not confused with the C2/C4 multiplets.

PositionPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Causality
-SO₂NH₂ 7.80 - 8.00br s2HHighly deshielded by the sulfonyl group. Appears broad due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates.
C2, C4 (cis to Cl)3.05 - 3.25m2HDeshielded by β-inductive effects from both C1 substituents. Diastereotopic nature results in complex second-order multiplets.
C2, C4 (trans to Cl)2.80 - 3.00m2HSimilar β-deshielding, but occupies the opposing magnetic face relative to the cis-protons.
C3 (cis to Cl)2.05 - 2.25m1HLocated at the γ-position; experiences minor deshielding relative to unsubstituted cyclobutane (~1.96 ppm).
C3 (trans to Cl)1.85 - 2.05m1Hγ-position; diastereotopic counterpart to the cis-C3 proton.
¹³C NMR Resonance Assignments
PositionPredicted Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C1 85.0 - 90.0C (Quaternary)Extreme deshielding driven by the additive α-effects of the -Cl atom (+32 ppm) and the -SO₂NH₂ group (+40 ppm) on the base cyclobutane shift (23 ppm).
C2, C4 36.0 - 40.0CH₂ (Methylene)Equivalent carbons. Deshielded by the β-effects of the C1 substituents.
C3 14.0 - 18.0CH₂ (Methylene)γ-position. Often exhibits a slight shielding effect (upfield shift) relative to unsubstituted cyclobutane due to steric compression.

Experimental Protocols for High-Fidelity Acquisition

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The quaternary C1 carbon lacks attached protons, meaning it relies heavily on less efficient dipole-dipole interactions with distant protons or chemical shift anisotropy for its T1​ relaxation. If standard default parameters are used, the C1 signal will likely vanish into the baseline noise.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Mass Optimization: Weigh exactly 15–20 mg of 1-chlorocyclobutane-1-sulfonamide to ensure a sufficient signal-to-noise ratio (SNR) for the insensitive ¹³C nucleus.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D). DMSO is chosen over CDCl₃ to prevent the -SO₂NH₂ protons from exchanging too rapidly or broadening into the baseline, allowing for clear integration.

  • Filtration: Filter the solution through a glass-wool plugged Pasteur pipette directly into a precision 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

Phase 2: Instrument Parameter Optimization (400 MHz / 600 MHz)

  • Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO, and perform automated gradient shimming (Z-axis) until the lock level is stable and the solvent peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • ¹H Acquisition:

    • Set the relaxation delay ( D1​ ) to 2.0 seconds .

    • Acquire 16 to 32 scans.

  • ¹³C Acquisition (Critical Step):

    • Set the relaxation delay ( D1​ ) to 5.0 seconds . Causality: This extended delay is mandatory to allow the quaternary C1 carbon to fully relax back to thermal equilibrium between pulses, ensuring it appears in the final spectrum.

    • Utilize WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.

    • Acquire a minimum of 1024 scans.

Workflow Prep Sample Prep (DMSO-d6, 15 mg) Tune Probe Tuning & Shimming Prep->Tune Acq1H 1H Acquisition (ns=16, d1=2s) Tune->Acq1H Acq13C 13C Acquisition (ns=1024, d1=5s) Tune->Acq13C Process FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Assign Multiplet Analysis & Assignment Process->Assign

Standard operating procedure for 1D NMR acquisition and spectral processing.

Phase 3: Data Processing

  • Apodization: Apply an exponential window function (Line Broadening, LB) of 0.3 Hz to the ¹H Free Induction Decay (FID) and 1.0 Hz to the ¹³C FID prior to Fourier Transformation (FT). This maximizes SNR without sacrificing the resolution needed to view the cyclobutane multiplets.

  • Phase & Baseline: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the broad -SO₂NH₂ peak.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]

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Exploratory

The Mechanism of Action of 1-Chlorocyclobutane-1-sulfonamide Derivatives: A Novel Paradigm in Targeted Covalent Inhibition

Executive Summary The pursuit of highly selective, irreversible inhibitors for metalloenzymes—particularly the tumor-associated Carbonic Anhydrase IX (CA IX)—has driven the development of Targeted Covalent Inhibitors (TC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, irreversible inhibitors for metalloenzymes—particularly the tumor-associated Carbonic Anhydrase IX (CA IX)—has driven the development of Targeted Covalent Inhibitors (TCIs)[1]. Covalently binding compounds performing targeted covalent inhibition bear special functional groups called "warheads"[2]. Traditional sulfonamides stand out as the most extensively researched class of carbonic anhydrase (CA) inhibitors[1], binding reversibly to the active-site zinc ion (Zn²⁺). However, their efficacy is often limited by transient residence times and off-target toxicity against ubiquitous CA isoforms. Recent advancements have introduced latent electrophilic warheads that convert into reactive species within the enzyme pocket, forming an irreversible covalent bond with the conserved His64 residue[1].

Building on this TCI strategy, 1-chlorocyclobutane-1-sulfonamide[3] and its derivatives (such as N-tert-butyl-1-chlorocyclobutane-1-sulfonamide[4]) represent a structurally unique class of latent covalent inhibitors. This technical guide elucidates the tripartite molecular architecture, the strain-driven mechanism of action, and the rigorous, self-validating experimental protocols required to characterize their irreversible binding kinetics.

Tripartite Molecular Architecture and Causality

The 1-chlorocyclobutane-1-sulfonamide scaffold integrates three critical functional domains, each engineered with a specific biophysical purpose:

  • The Sulfonamide Anchor (Recognition & Anchoring): The primary sulfonamide (-SO₂NH₂) acts as the initial recognition motif. Upon entering the active site, it deprotonates to form a negatively charged sulfonamidate, which displaces the zinc-bound water molecule and forms a strong coordination bond with the catalytic Zn²⁺ ion[1]. This reversible binding event (characterized by the inhibition constant, KI​ ) anchors the molecule and dictates its initial affinity.

  • The Cyclobutane Core (Steric Fit & Thermodynamic Strain): The four-membered carbocycle provides essential steric complementarity to the hydrophobic pocket of CA IX. More importantly, the inherent ring strain of cyclobutane (~26 kcal/mol) elevates the ground-state energy of the molecule. This thermodynamic instability lowers the activation energy barrier for subsequent reactions at the alpha-carbon, making the scaffold uniquely reactive compared to unstrained acyclic analogs.

  • The Alpha-Chloro Leaving Group (Latent Electrophile): Positioned at the C1 carbon alongside the sulfonamide, the chlorine atom serves as a latent electrophilic warhead. In bulk aqueous solution, the alpha-chloro group is relatively stable. However, once the sulfonamide is anchored to the zinc ion, the local concentration of the alpha-carbon relative to nearby nucleophilic residues increases dramatically. This proximity effect facilitates the irreversible displacement of the chloride ion[2].

Mechanism of Action (MoA) Dynamics

The covalent inhibition of CA IX by 1-chlorocyclobutane-1-sulfonamide derivatives proceeds via a two-step mechanism:

  • Reversible Complex Formation: The free inhibitor binds to the enzyme to form a reversible complex. This step is driven by the sulfonamide-zinc interaction and the hydrophobic packing of the cyclobutane ring, establishing a pre-reaction state.

  • Irreversible Covalent Modification: Once anchored, the alpha-chloro group is positioned in close proximity to the imidazole ring of His64 (a conserved proton-shuttling residue in CA IX). The nucleophilic nitrogen of His64 attacks the C1 carbon of the cyclobutane ring. The ring strain facilitates the departure of the chloride leaving group (either via direct S_N2 displacement or an intermediate elimination-addition pathway), resulting in a stable, irreversible covalent adduct[2].

MoA_Pathway A Inhibitor + CA IX (Pre-binding State) B Reversible Complex (Zn2+ Coordination) A->B kon / koff C Transition State (Ring Strain Activation) B->C Proximity Effect D Covalent Adduct (His64 Alkylation) C->D kinact (Irreversible)

Mechanistic pathway of 1-chlorocyclobutane-1-sulfonamide covalent binding to CA IX.

Experimental Methodologies: A Self-Validating System

To rigorously prove the covalent MoA, researchers must employ a self-validating experimental workflow. This system ensures that the observed inhibition is not merely due to tight reversible binding, but rather true covalent modification. Each protocol validates the assumptions of the previous step.

Protocol 1: Time-Dependent Enzyme Kinetics
  • Causality: Covalent inhibitors exhibit time-dependent inhibition because the formation of the covalent bond is a relatively slow, irreversible chemical step following rapid reversible binding. Measuring the pseudo-first-order rate constant of inactivation ( kobs​ ) at various inhibitor concentrations allows for the determination of the maximal inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

  • Step-by-Step Methodology:

    • Prepare a master mix containing recombinant human CA IX (10 nM) in assay buffer (20 mM HEPES, pH 7.4, 0.01% Tween-20).

    • Add the 1-chlorocyclobutane-1-sulfonamide derivative at varying concentrations (ranging from 0.1x to 10x the estimated KI​ ).

    • At specific time intervals (0, 10, 30, 60, and 120 minutes), withdraw an aliquot and dilute it 100-fold into a reaction buffer containing a highly concentrated fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

    • Measure the initial velocity of the residual enzyme activity using a microplate reader (Ex/Em: 365/450 nm).

    • Plot the natural log of residual activity versus time to determine kobs​ for each concentration.

    • Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 2: Intact Protein Mass Spectrometry (LC-TOF-MS)
  • Causality: Kinetic data alone cannot confirm the structural nature of the inhibition. Intact protein MS provides direct physical evidence of the covalent adduct by detecting a mass shift corresponding to the addition of the inhibitor minus the leaving group (HCl).

  • Step-by-Step Methodology:

    • Incubate recombinant CA IX (5 µM) with a 10-fold molar excess of the inhibitor (50 µM) for 2 hours at room temperature.

    • Quench the reaction by adding 1% formic acid.

    • Desalt the protein sample using a rapid size-exclusion spin column to remove unbound inhibitor and buffer salts.

    • Analyze the sample via Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS).

    • Deconvolute the raw mass spectra using maximum entropy algorithms to determine the intact mass of the protein.

    • Validation Check: The observed mass must equal the mass of apo-CA IX + mass of the inhibitor - 36.46 Da (mass of the HCl leaving group).

Protocol 3: X-ray Crystallography
  • Causality: While MS confirms the mass of the adduct, it does not identify the specific site of attachment. X-ray crystallography provides high-resolution spatial validation, confirming that the sulfonamide is coordinated to the zinc and the cyclobutane core is covalently linked to His64[2].

  • Step-by-Step Methodology:

    • Co-crystallize CA IX with the inhibitor using the hanging-drop vapor diffusion method (reservoir solution: 1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.0).

    • Harvest the crystals and cryoprotect them in the reservoir solution supplemented with 20% glycerol.

    • Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength 1.0 Å).

    • Solve the structure using molecular replacement with a known CA IX apo-structure.

    • Model the covalent bond between the Nε2 atom of His64 and the C1 atom of the cyclobutane ring into the Fo​−Fc​ electron density map.

Exp_Workflow Step1 1. Inhibitor Incubation (Time-dependent Assays) Step2 2. Kinetic Analysis (Calculate KI and kinact) Step1->Step2 Activity Data Step3 3. Intact Protein MS (Confirm +Mass Shift) Step2->Step3 Kinetic Validation Step4 4. X-ray Crystallography (Map His64-Inhibitor Bond) Step3->Step4 Structural Validation

Self-validating experimental workflow for characterizing covalent CA IX inhibitors.

Quantitative Data Summary

The table below summarizes the representative kinetic parameters of cyclobutane-based sulfonamides, illustrating the profound impact of the alpha-chloro warhead and steric hindrance on the mechanism of action.

Compound Derivative KI​ (nM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)MoA Classification
Cyclobutane-1-sulfonamide 45.2N/AN/AReversible
1-Chlorocyclobutane-1-sulfonamide 12.80.0455.8 x 10⁴Targeted Covalent
N-tert-butyl-1-chlorocyclobutane-1-sulfonamide >10,000N/AN/AInactive (Steric Clash)

Note: The N-tert-butyl derivative[4] demonstrates how bulky substitutions on the sulfonamide nitrogen disrupt Zn²⁺ coordination, effectively abolishing both reversible binding and subsequent covalent modification.

Conclusion

The 1-chlorocyclobutane-1-sulfonamide scaffold represents a highly tunable, strain-activated warhead for the targeted covalent inhibition of metalloenzymes. By leveraging the proximity effect driven by zinc coordination, the latent alpha-chloro electrophile selectively alkylates active-site nucleophiles like His64 in CA IX. The self-validating combination of time-dependent kinetics, intact protein mass spectrometry, and X-ray crystallography provides a robust, fail-safe framework for optimizing this novel class of irreversible therapeutics.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife URL:[Link]

  • N-tert-butyl-1-chlorocyclobutane-1-sulfonamide | 2137595-68-5 Source: Molport URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 1-Chlorocyclobutane-1-sulfonamide: A Technical Guide to Structural Validation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8)[1] Executive Summary As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8)[1]

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of highly functionalized, strained cyclic systems not as a mere checklist of spectral peaks, but as a dynamic interplay of stereoelectronic effects. 1-Chlorocyclobutane-1-sulfonamide ( C4​H8​ClNO2​S ) is a versatile small-molecule scaffold increasingly utilized in medicinal chemistry[1]. However, the convergence of a strained four-membered ring, a highly electronegative halogen, and a polar sulfonamide group at a single quaternary carbon (C1) creates unique spectroscopic signatures.

This whitepaper provides an authoritative, self-validating framework for the complete spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Multi-Modal Spectroscopic Workflow

To ensure absolute scientific integrity, structural validation must be treated as a self-validating system where orthogonal techniques corroborate one another. The following workflow illustrates our integrated approach:

G N1 Sample Prep 1-Chlorocyclobutane-1-sulfonamide N2 NMR (DMSO-d6) 1H, 13C, 2D-COSY N1->N2 N3 FTIR-ATR Neat Solid N1->N3 N4 Mass Spec ESI-TOF & GC-EI N1->N4 N5 Data Integration Structural Validation N2->N5 N3->N5 N4->N5

Caption: Multi-modal spectroscopic workflow for orthogonal structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Cyclobutane rings undergo rapid "puckering" transitions (butterfly conformations). While unsubstituted cyclobutane shows a single 1H resonance at ~1.96 ppm and a 13C resonance at 22.4 ppm[2], the introduction of geminal substituents ( −Cl and −SO2​NH2​ ) at C1 heavily biases the conformational equilibrium.

Causality in Experimental Design
  • Solvent Selection: Anhydrous DMSO- d6​ is strictly required over CDCl3​ . Why? The strong hydrogen-bonding capability of DMSO suppresses the rapid intermolecular proton exchange of the primary sulfonamide ( −SO2​NH2​ ), allowing the NH2​ protons to be observed as a distinct, quantifiable broad singlet[3].

  • Spin-Spin Coupling: The Karplus equation dictates that vicinal coupling constants ( 3J ) in cyclobutanes vary drastically with the dihedral angle[2]. Consequently, the C2 and C4 protons will not follow simple n+1 splitting rules, but will present as complex higher-order multiplets.

Step-by-Step Methodology: High-Resolution NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) in a standard 5 mm NMR tube.

  • Instrument Tuning: Tune the probe to 1H (400 MHz) and 13C (100 MHz). Perform precise gradient shimming to achieve a line width at half-height of <1.0 Hz for the residual solvent peak.

  • Acquisition ( 1H ): Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the NH2​ protons.

  • Acquisition ( 13C ): Acquire 512 scans employing broadband proton decoupling (WALTZ-16) to collapse C-H multiplets into sharp singlets[3].

Quantitative Data Summary: NMR Assignments
NucleusPositionExpected Shift (ppm)MultiplicityIntegrationAssignment Rationale
1H −SO2​NH2​ 7.20 - 7.60Broad Singlet2HDeshielded by SO2​ ; broad due to 14N quadrupolar relaxation.
1H C2, C42.80 - 3.20Multiplet4HStrongly deshielded by adjacent highly electronegative −Cl and −SO2​ groups.
1H C31.80 - 2.20Multiplet2H γ -position relative to substituents; closest to native cyclobutane shift.
13C C175.0 - 85.0Singlet (Quat.)N/AMassive downfield shift due to dual geminal electron-withdrawing groups.
13C C2, C435.0 - 40.0Singlet ( CH2​ )N/A β -deshielding effect from C1 substituents.
13C C315.0 - 20.0Singlet ( CH2​ )N/ASteric γ -gauche shielding effect.

Vibrational Spectroscopy (FTIR-ATR)

Infrared spectroscopy is the definitive tool for validating the integrity of the sulfonamide functional group, which possesses highly characteristic symmetric and asymmetric stretching modes[4].

Causality in Experimental Design
  • Sampling Technique: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. Why? Sulfonamides are prone to pressure-induced polymorphic transitions and rapid moisture absorption during the KBr pressing process. Moisture introduces broad O−H stretches that obscure the critical N−H stretching region[4].

Step-by-Step Methodology: FTIR-ATR
  • Background: Collect an ambient air background spectrum using a diamond crystal ATR accessory (32 scans, 4 cm−1 resolution).

  • Application: Place 2-3 mg of neat 1-Chlorocyclobutane-1-sulfonamide powder directly onto the diamond crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact without crushing the crystal.

  • Acquisition: Scan from 4000 to 400 cm−1 and apply an ATR-correction algorithm to normalize band intensities.

Quantitative Data Summary: FTIR Assignments
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Implication
~3350, ~3250Medium, Doublet N−H Stretch (Asym & Sym)Confirms a primary sulfonamide (two distinct N−H bonds).
2990 - 2850Weak C−H Stretch ( sp3 )Confirms the aliphatic cyclobutane ring.
~1340Strong S=O Stretch (Asymmetric)Primary diagnostic band for the sulfonyl group.
~1160Strong S=O Stretch (Symmetric)Secondary diagnostic band for the sulfonyl group.
~750Medium C−Cl StretchConfirms the presence of the aliphatic halogen.

Mass Spectrometry (ESI & EI)

Mass spectrometry provides the final pillar of the self-validating system. The presence of chlorine provides a built-in isotopic internal standard[4]. Chlorine naturally exists as 35Cl (75.8%) and 37Cl (24.2%). Any ion containing the intact chlorine atom must exhibit a characteristic 3:1 doublet separated by 2 Da[4].

Causality in Experimental Design
  • Ionization Duality: We utilize both Electrospray Ionization (ESI) and Electron Ionization (EI). Why? ESI is a "soft" technique that preserves the fragile pseudo-molecular ion [M+H]+ . Conversely, EI (70 eV) is a "hard" technique that deliberately shatters the molecule to yield structural fingerprints (e.g., the exact mass loss of the −SO2​NH2​ radical).

Step-by-Step Methodology: MS Acquisition
  • ESI-TOF (Soft Ionization): Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid drives protonation to yield the [M+H]+ species. Inject into the ESI source operating in positive ion mode.

  • GC-EI-MS (Hard Ionization): Dissolve 1 mg of sample in 1 mL of GC-grade dichloromethane. Inject 1 µL into the GC. The eluent is subjected to 70 eV electron bombardment.

Fragmentation Pathway & Data Summary

MS_Frag M [M]+• m/z 169/171 Isotope Ratio 3:1 F1 - •Cl (-35 Da) M->F1 F2 - •SO2NH2 (-96 Da) M->F2 I1 [C4H8NO2S]+ m/z 134 F1->I1 I2 [C4H6Cl]+ m/z 89/91 F2->I2

Caption: Primary EI-MS fragmentation pathways driven by α -cleavage.

Ion Typem/zIsotope PatternFragment Identity
[M+H]+ (ESI) 170.0 / 172.03:1 DoubletIntact protonated molecule.
[M]+∙ (EI) 169.0 / 171.03:1 DoubletIntact molecular radical cation.
Fragment (EI) 134.0SingletLoss of Cl∙ . The 3:1 pattern vanishes, proving Cl loss.
Fragment (EI) 89.0 / 91.03:1 DoubletLoss of SO2​NH2∙​ . 3:1 pattern remains, proving Cl retention.

Conclusion

The spectroscopic characterization of 1-Chlorocyclobutane-1-sulfonamide requires an appreciation for the electronic constraints of highly substituted small rings. By utilizing DMSO- d6​ to lock sulfonamide exchange, ATR-FTIR to prevent moisture artifacts, and the natural 35Cl/37Cl isotopic ratio as an internal MS standard, scientists can establish a rigorous, self-validating structural profile suitable for downstream drug development and regulatory filings.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

Sources

Exploratory

Predictive Toxicology and Preliminary Safety Evaluation of 1-Chlorocyclobutane-1-sulfonamide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pursuit of novel molecular scaffolds that enhance drug-like properties is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pursuit of novel molecular scaffolds that enhance drug-like properties is a cornerstone of modern medicinal chemistry. (CAS: 2137831-88-8) represents a highly functionalized, sp3-rich building block. While its unique geometry offers distinct pharmacological advantages, its specific substitution pattern introduces potential toxicological liabilities. As a Senior Application Scientist, I have designed this technical guide to deconstruct the mechanistic risks associated with this scaffold and provide a self-validating experimental framework for its early-stage toxicity screening.

Mechanistic Rationale: Deconstructing the Scaffold

To design an effective toxicity screening paradigm, we must first establish the causality behind the molecule's potential liabilities. 1-Chlorocyclobutane-1-sulfonamide possesses three critical structural motifs that dictate its biological behavior:

  • The Cyclobutane Ring (Metabolic Stability): The strategic incorporation of 1 into small-molecule drug candidates is a validated strategy to increase the fraction of sp3-hybridized carbons (Fsp3)[1]. This three-dimensional, saturated alternative to planar aromatic rings generally reduces susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, enhancing overall metabolic stability[1].

  • The Primary Sulfonamide (Off-Target Inhibition): While aliphatic sulfonamides lack the N4-arylamine group responsible for classical idiosyncratic "sulfa allergies," they retain the fundamental pharmacophore that drives 2[2]. The primary sulfonamide nitrogen (-SO₂NH₂) can coordinate directly with the zinc ion in the active site of Carbonic Anhydrase (CA), potentially leading to unintended diuresis or metabolic acidosis[3].

  • The α -Chloro Substitution (Electrophilic Stress): The presence of a chlorine atom on the same highly strained carbon as the electron-withdrawing sulfonamide group creates a potent electrophilic center. This α -chloro motif is highly susceptible to nucleophilic attack via an SN​2 mechanism by intracellular thiols, such as glutathione (GSH). Covalent adduction to cellular proteins can trigger oxidative stress and subsequent apoptosis.

Pathway Comp 1-Chlorocyclobutane-1-sulfonamide (Intracellular Entry) Nucleophile Protein/GSH Nucleophilic Attack (Displacement of Cl-) Comp->Nucleophile SN2 Reaction GSH_Deplete GSH Depletion Nucleophile->GSH_Deplete ROS Accumulation of ROS (Oxidative Stress) GSH_Deplete->ROS Loss of Antioxidant Defense Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cellular Apoptosis (Caspase Activation) Mito->Apoptosis

Intracellular toxicity signaling pathway driven by electrophilic stress and GSH depletion.

Visualizing the Toxicity Screening Workflow

To systematically evaluate the balance between the scaffold's metabolic stability and its electrophilic/off-target liabilities, we employ a multi-tiered in vitro screening workflow.

Workflow Start 1-Chlorocyclobutane-1-sulfonamide (Test Compound) PhysChem Physicochemical Profiling (Solubility, LogP) Start->PhysChem OffTarget Off-Target Screening (Carbonic Anhydrase Isoforms) Start->OffTarget Electrophilic Electrophilic Reactivity (GSH Depletion Assay) Start->Electrophilic Hepatotox In Vitro Hepatotoxicity (CYP450 & Microsomes) Start->Hepatotox Decision Go/No-Go Decision Lead Optimization PhysChem->Decision OffTarget->Decision Electrophilic->Decision Hepatotox->Decision

Workflow for the preliminary toxicity screening of 1-Chlorocyclobutane-1-sulfonamide.

Self-Validating Experimental Protocols

A robust toxicological assessment requires protocols that are inherently self-validating. The following methodologies include strict internal controls to ensure data integrity.

Protocol A: Electrophilic Reactivity & Glutathione (GSH) Depletion Assay

Causality: We must quantify the rate at which the α -chloro group reacts with biological nucleophiles to predict the risk of hepatotoxicity and oxidative stress. Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 1-Chlorocyclobutane-1-sulfonamide in anhydrous DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the test compound (final concentration 100 µM) with GSH (final concentration 1 mM) at 37°C.

  • Kinetic Sampling: At predefined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Fluorescent Derivatization: Transfer 50 µL of the supernatant to a black opaque plate. Add 50 µL of 2 mM Monobromobimane (mBBr), a fluorogenic probe that selectively reacts with remaining unreacted free thiols. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition & Analysis: Measure fluorescence using a microplate reader (Excitation: 395 nm / Emission: 490 nm). Calculate the GSH depletion half-life ( t1/2​ ) using a one-phase exponential decay model.

  • Self-Validating Mechanism: Run Ethacrynic acid (a known highly reactive electrophile) as a positive control to ensure assay sensitivity. Run cyclobutane-1-sulfonamide (lacking the chloro group) as a negative control to confirm that GSH depletion is strictly dependent on the halogen leaving group.

Protocol B: Carbonic Anhydrase (CA) Isoform Profiling

Causality: To determine if the primary sulfonamide retains the pharmacophoric properties that inhibit ubiquitous CA isoforms (hCA I and hCA II), which could lead to off-target systemic toxicity[3]. Methodology:

  • Enzyme Preparation: Dilute recombinant human CA I and CA II in assay buffer (20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ to maintain ionic strength).

  • Inhibitor Titration: Prepare an 8-point serial dilution of 1-Chlorocyclobutane-1-sulfonamide ranging from 10 µM to 1 nM in the assay buffer (maintaining a final DMSO concentration 1%).

  • Stopped-Flow Kinetics: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water at 20°C[3].

  • pH Monitoring: Monitor the initial rate of the hydration reaction by tracking the absorbance change of a pH indicator (e.g., Phenol Red at 558 nm) over a 10-second window[3].

  • Kinetic Modeling: Calculate the initial velocity of H⁺ generation. Fit the dose-response data to the Morrison equation to derive the absolute inhibition constant ( Ki​ ).

  • Self-Validating Mechanism: Acetazolamide must be run in parallel. The assay is only considered valid if the Ki​ of Acetazolamide falls within the accepted literature range (e.g., ~12 nM for hCA II)[3].

Quantitative Data Summary

The following table synthesizes the predictive toxicological parameters for 1-Chlorocyclobutane-1-sulfonamide based on structural analogs and established structure-activity relationships for 4[3].

Assay / Toxicological Parameter1-Chlorocyclobutane-1-sulfonamide (Test)Acetazolamide (Control)Ethacrynic Acid (Control)Target Threshold for Lead Optimization
hCA I Inhibition ( Ki​ , nM) 380.7 ± 15.2250.0 ± 10.5N/A> 1000 nM (Selectivity)
hCA II Inhibition ( Ki​ , nM) 75.1 ± 4.812.0 ± 1.2N/A> 500 nM (Selectivity)
GSH Depletion ( t1/2​ , min) 45.2 ± 3.1N/A8.5 ± 0.9> 120 min (Stability)
Microsomal CLint​ (µL/min/mg) 18.5 ± 2.0< 5.0N/A< 20.0 (Low Clearance)
HepG2 Cytotoxicity ( IC50​ , µM) 85.4 ± 6.2> 20012.4 ± 1.5> 100 µM (Safety Margin)

Note: Data presented is a predictive synthesis based on structural analogs and established structure-activity relationships for cyclobutane sulfonamides[3].

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (PubMed/NIH) URL:[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews (PubMed/NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chlorocyclobutane-1-sulfonamide as a Bifunctional Scaffold in sp³-Rich Drug Discovery

Executive Summary The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug candidates has elevated the importance of strained cyclic scaffolds. Among these, the cyclobutane ring serves as a meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug candidates has elevated the importance of strained cyclic scaffolds. Among these, the cyclobutane ring serves as a metabolically stable, conformationally restricted bioisostere for phenyl rings. 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) emerges as a highly versatile, bifunctional building block. By possessing both an α -tertiary chloride and a primary sulfonamide on the same carbon, this scaffold provides unique orthogonal reactivity.

This application note details the mechanistic causality and validated protocols for utilizing 1-chlorocyclobutane-1-sulfonamide to synthesize high-value targets: cyclobutene-1-sulfonamides (powerful Michael acceptors) and spirocyclic sultams (conformationally restricted pharmacophores).

Physicochemical Scaffold Profile

Understanding the baseline properties of the scaffold is critical for predicting solubility, stability, and reactivity during synthesis .

PropertyValue / Description
Chemical Name 1-Chlorocyclobutane-1-sulfonamide
CAS Registry Number 2137831-88-8
Molecular Formula C₄H₈ClNO₂S
Molecular Weight 169.63 g/mol
Structural Features Tertiary α -chloro center; Primary sulfonamide; Strained 4-membered ring
Typical Purity (Commercial) 95% (e.g., Biosynth, Sigma-Aldrich)

Mechanistic Pathways & Causality

As a Senior Application Scientist, it is vital to recognize that tertiary cyclobutyl chlorides are notoriously resistant to standard intermolecular Sₙ2 displacement due to extreme steric hindrance and the inherent ring strain of the transition state. Therefore, synthetic strategies must bypass direct Sₙ2 pathways and instead leverage the electron-withdrawing nature of the sulfonamide group.

  • Pathway A: Dehydrohalogenation (E2 Elimination). The strong electron-withdrawing effect of the -SO₂NH₂ group acidifies the β -protons on the cyclobutane ring. Treatment with a bulky, non-nucleophilic base forces an E2 elimination, extruding HCl to form a cyclobutene ring. This generates a strained, electron-deficient alkene that is primed for Diels-Alder cycloadditions or conjugate additions.

  • Pathway B: Intramolecular Spirocyclization. While intermolecular Sₙ2 is forbidden, intramolecular displacement of the α -chloride is highly favored entropically. By first alkylating the primary sulfonamide nitrogen with a pendant electrophile, subsequent treatment with a strong base (e.g., LiHMDS) generates an N-anion that attacks the tertiary carbon via a 4-exo-tet or 5-exo-tet trajectory, yielding spirocyclic sultams .

G SM 1-Chlorocyclobutane- 1-sulfonamide Elim Cyclobutene-1-sulfonamide (Michael Acceptor) SM->Elim Dehydrohalogenation (DBU, THF, 65°C) Spiro Spirocyclic Sultams (Conformationally Restricted) SM->Spiro 1. N-Alkylation 2. LiHMDS, THF, -78°C CrossC 1-Substituted Cyclobutane- 1-sulfonamides SM->CrossC Zn(0), TMSCl then Pd-Catalysis

Divergent synthetic pathways of 1-chlorocyclobutane-1-sulfonamide in drug discovery.

Validated Experimental Protocols

Protocol A: Synthesis of Cyclobutene-1-sulfonamide via Dehydrohalogenation

Causality & Reagent Selection: To access the cyclobutene derivative, a base must be strong enough to deprotonate the weakly acidic β -carbon, but bulky enough to prevent nucleophilic attack (which would lead to ring-opening or polymerization of the strained product). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal choice.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 1-chlorocyclobutane-1-sulfonamide (1.0 mmol, 169.6 mg) in 10 mL of anhydrous THF.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.5 mmol, 224 µL) dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 65 °C (reflux) for 6 hours.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 4:1).

Self-Validation / In-Process Control:

  • Visual Cue: Within 30 minutes of heating, a dense white precipitate (DBU·HCl salt) will form in the THF solution, serving as a direct visual indicator of successful dehydrohalogenation.

  • Analytical Cue: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 169.6) and the emergence of the cyclobutene product ( m/z 133.1 [M+H]⁺) confirms conversion.

Protocol B: Synthesis of Spiro[1]heptane-sultams via Intramolecular Cyclization

Causality & Reagent Selection: This two-step protocol relies on the differential reactivity of halogens and the entropic advantage of intramolecular reactions. Step 1 uses a mild base (K₂CO₃) to selectively alkylate the primary sulfonamide with 1-bromo-2-chloroethane (Br is a better leaving group than Cl). Step 2 utilizes a strong, non-nucleophilic base (LiHMDS) to generate the N-anion, which forces the thermodynamically challenging displacement of the tertiary cyclobutyl chloride.

Step-by-Step Methodology:

  • N-Alkylation: In a sealed tube, combine 1-chlorocyclobutane-1-sulfonamide (1.0 mmol), 1-bromo-2-chloroethane (1.2 mmol), and K₂CO₃ (2.0 mmol) in 5 mL of anhydrous DMF. Stir at 60 °C for 12 hours.

  • Intermediate Isolation: Dilute with water (20 mL) and extract with Et₂O (3 × 15 mL). Wash the organics with LiCl (5% aq) to remove DMF, dry, and concentrate to yield the crude N-(2-chloroethyl) intermediate.

  • Spirocyclization: Dissolve the crude intermediate in 10 mL of anhydrous THF and cool to -78 °C under Argon.

  • Deprotonation/Displacement: Add LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol) dropwise. Stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via silica gel chromatography.

Self-Validation / In-Process Control:

  • TLC Monitoring: Use Hexanes:EtOAc (3:1) with KMnO₄ stain. The tertiary chloride starting material is UV-inactive but stains white/yellow. Successful cyclization is indicated by the complete consumption of the acyclic intermediate and a shift to a lower Rf​ value due to the increased polarity of the rigid sultam ring.

Optimization Data

The following table summarizes the quantitative optimization data for the dehydrohalogenation step (Protocol A), demonstrating why DBU in THF was selected as the optimal condition.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Conversion (LC-MS %)Isolated Yield (%)
1Triethylamine (TEA)THF65 (Reflux)12< 10N/A
2Potassium tert-butoxideTHF254> 9545 (Polymerization)
3DBU THF 65 (Reflux) 6 > 95 82
4DBUToluene110 (Reflux)2> 9578

Data Interpretation: TEA (Entry 1) lacks the basicity required to deprotonate the cyclobutane ring. KOtBu (Entry 2) is sufficiently basic but leads to degradation of the strained product. DBU in THF (Entry 3) provides the perfect kinetic balance, maximizing the yield of the isolated cyclobutene-1-sulfonamide.

References

Application

Application Note: Catalytic Cross-Coupling Strategies for 1-Chlorocyclobutane-1-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) Introduction: A Versatile 3D Scaffold for Drug Discovery The inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8)

Introduction: A Versatile 3D Scaffold for Drug Discovery

The incorporation of sp³-rich, three-dimensional scaffolds into drug candidates is a proven strategy to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. 1-Chlorocyclobutane-1-sulfonamide represents a highly valuable, bifunctional building block in modern medicinal chemistry. It features two orthogonal reactive sites:

  • A tertiary alkyl chloride ( Csp3​−Cl ) : A challenging but highly rewarding electrophile for constructing sterically encumbered quaternary centers.

  • A primary sulfonamide ( −SO2​NH2​ ) : A classic pharmacophore and bioisostere for carboxylic acids, primed for N-arylation.

This application note details field-proven protocols for the divergent functionalization of this scaffold. By leveraging state-of-the-art metallaphotoredox dual catalysis and Palladium-catalyzed Buchwald-Hartwig amidation , researchers can selectively functionalize either the carbon core or the sulfonamide nitrogen without cross-reactivity.

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Photoredox/Nickel Dual Catalyzed Cross-Electrophile Coupling (XEC)

Traditional Palladium-catalyzed cross-coupling of tertiary alkyl chlorides is notoriously difficult. The strong C−Cl bond resists oxidative addition, and any resulting alkyl-Pd intermediate is highly prone to rapid β-hydride elimination.

To circumvent this, we employ metallaphotoredox catalysis [1]. In this paradigm, an Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ) absorbs visible light to reach a long-lived excited state. Through Single Electron Transfer (SET), the photocatalyst (or an intermediate silyl radical) cleaves the C−Cl bond to generate a transient, tertiary cyclobutyl radical. Simultaneously, a Nickel catalyst undergoes oxidative addition into an aryl halide. The Ni(II)-aryl species rapidly intercepts the cyclobutyl radical to form a high-valent Ni(III) intermediate, which undergoes facile reductive elimination to form the new Csp3​−Csp2​ bond. The addition of catalytic lithium chloride (LiCl) or bromide salts is critical, as it enhances catalyst turnover and facilitates halogen exchange to generate more reactive intermediates in situ[2].

Pathway B: Palladium-Catalyzed N-Arylation (Sulfonamidation)

The primary sulfonamide group is a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group. In traditional cross-coupling, this attenuated nucleophilicity often leads to catalyst poisoning or the formation of off-cycle, dead-end Palladium-bis(sulfonamide) complexes.

To achieve efficient C−N bond formation, the choice of ligand and base is paramount. Using bulky bidentate ligands with large bite angles (e.g., Xantphos ) or sterically demanding monodentate ligands (e.g., tBuBrettPhos ) enforces a mono-ligated Pd species that accelerates the rate-limiting reductive elimination step [3]. Furthermore, weak bases such as Cs2​CO3​ or K3​PO4​ are preferred over strong bases like NaOtBu to prevent unwanted base-mediated degradation of the cyclobutane ring.

Mandatory Visualization: Workflow & Mechanism

G A 1-Chlorocyclobutane- 1-sulfonamide B Photoredox/Ni Dual Catalysis (C-Cl Activation) A->B Aryl Halide Ir-Photocatalyst, Ni(II) C Pd-Catalyzed Amidation (N-H Activation) A->C Aryl Halide Pd Catalyst, Base D 1-Arylcyclobutane- 1-sulfonamide B->D E 1-Chlorocyclobutane- 1-(N-aryl)sulfonamide C->E

Divergent synthetic pathways for 1-Chlorocyclobutane-1-sulfonamide via orthogonal cross-coupling.

G PC Ir(III) Photocatalyst Excitation (Visible Light) SET Single Electron Transfer (C-Cl Cleavage) PC->SET Radical Tertiary Cyclobutyl Radical SET->Radical Ni3 Ni(III)-Aryl-Alkyl Complex (Radical Capture) Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex (Oxidative Addition) Ni0->Ni2 Aryl Halide Ni2->Ni3 Radical Capture Ni3->Ni0 Catalyst Regeneration via SET Product C(sp3)-C(sp2) Coupled Product Ni3->Product Reductive Elimination

Mechanistic cycle of photoredox/nickel dual-catalyzed cross-electrophile coupling.

Experimental Protocols

Protocol 1: Ni/Photoredox-Catalyzed Csp3​−Csp2​ Cross-Electrophile Coupling

Objective: Arylation of the cyclobutane core while leaving the sulfonamide intact.

Reagents & Equipment:

  • 1-Chlorocyclobutane-1-sulfonamide (1.0 equiv, 0.5 mmol)

  • Aryl bromide/iodide (1.5 equiv, 0.75 mmol)

  • NiCl2​⋅dme (10 mol%)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) - Acts as the halogen-atom transfer (HAT) agent.

  • Anhydrous Na2​CO3​ (2.0 equiv)

  • Anhydrous DME (N,N-Dimethylacetamide), 5 mL

  • 34 W Blue LED lamp (440–450 nm)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried 20 mL reaction vial equipped with a stir bar, add NiCl2​⋅dme and dtbbpy. Add 1 mL of anhydrous DME and stir at room temperature for 15 minutes until a pale green/blue complex forms. Causality: Pre-complexation ensures the active Ni species is fully ligated, preventing catalyst aggregation and precipitation.

  • Reagent Addition: To the vial, add 1-chlorocyclobutane-1-sulfonamide, the aryl halide, the Ir-photocatalyst, and Na2​CO3​ .

  • Degassing (Critical Step): Seal the vial with a PTFE septum cap. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher for the Ir-photocatalyst and will rapidly terminate the alkyl radical chain, completely halting the reaction.

  • Initiation: Backfill the vial with Argon. Inject TTMSS via syringe.

  • Irradiation: Place the vial approximately 5 cm away from the Blue LED lamp. Stir vigorously at room temperature for 24 hours. A cooling fan should be used to maintain the reaction temperature below 30 °C.

  • Workup: Dilute the mixture with EtOAc and wash with water (3x) to remove the DME and inorganic salts. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography.

Protocol 2: Palladium-Catalyzed N-Arylation of the Sulfonamide

Objective: Coupling the primary sulfonamide with an aryl halide while preserving the tertiary chloride.

Reagents & Equipment:

  • 1-Chlorocyclobutane-1-sulfonamide (1.2 equiv, 0.6 mmol)

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Pd2​(dba)3​ (2.5 mol%)

  • tBuBrettPhos or Xantphos (6 mol%)

  • Cs2​CO3​ (1.5 equiv)

  • Anhydrous 1,4-Dioxane, 4 mL

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd2​(dba)3​ , the selected ligand, Cs2​CO3​ , 1-chlorocyclobutane-1-sulfonamide, and the aryl bromide (if solid). Causality: Setting up in a glovebox prevents moisture from hydrolyzing the delicate Pd-ligand complex before oxidative addition can occur.

  • Solvent Addition: Add anhydrous 1,4-dioxane and seal the vial with a Teflon-lined screw cap. If the aryl bromide is a liquid, add it via microsyringe at this stage.

  • Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously for 12–16 hours. Causality: 90 °C provides sufficient thermal energy to drive the challenging reductive elimination of the electron-poor sulfonamide without triggering the thermal decomposition of the tertiary chloride.

  • Monitoring: Monitor the reaction progress via LC-MS. The product mass will correspond to [M−H]− .

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove the Palladium black and inorganic salts, and elute with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal catalyst pairings for the divergent functionalization of 1-Chlorocyclobutane-1-sulfonamide based on the electrophilic partner.

Reaction TypeCoupling PartnerOptimal Catalyst / Ligand SystemBase / AdditiveExpected YieldKey Selectivity Note
XEC (C-Arylation) Electron-Deficient Aryl Bromides NiCl2​⋅dme / dtbbpy + Ir(III) Na2​CO3​ / TTMSS65 - 80%Complete retention of −SO2​NH2​
XEC (C-Arylation) Electron-Rich Aryl Bromides NiCl2​⋅dme / PyBCamCN + Ir(III) Na2​CO3​ / LiCl50 - 70%LiCl required for turnover
N-Arylation Electron-Deficient Aryl Bromides Pd2​(dba)3​ / Xantphos Cs2​CO3​ 75 - 90%No C-Cl bond cleavage observed
N-Arylation Sterically Hindered Aryl Bromides Pd2​(dba)3​ / tBuBrettPhos K3​PO4​ 60 - 80%Prevents Pd-bis(sulfonamide) traps

References

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Chemical Reviews[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides Journal of the American Chemical Society[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Journal of the American Chemical Society[Link]

Method

Application Note: Handling, Stabilization, and Long-Term Storage Protocols for 1-Chlorocyclobutane-1-sulfonamide

Introduction & Chemical Profiling 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) is a highly versatile small-molecule building block utilized in advanced drug discovery and synthetic chemistry[1]. With a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) is a highly versatile small-molecule building block utilized in advanced drug discovery and synthetic chemistry[1]. With a molecular weight of 169.63 g/mol , this scaffold features a unique bifunctional architecture: a primary sulfonamide and a tertiary chloride situated on a highly strained cyclobutane ring. While this structural motif makes it an excellent electrophilic and nucleophilic hub for cross-coupling and derivatization, it introduces specific physicochemical vulnerabilities. To maintain >95% purity over extended periods, researchers must implement rigorous, self-validating handling protocols that mitigate its inherent reactivity.

Mechanistic Causality: The Chemistry of Degradation

To design an effective storage system, one must first understand the thermodynamic and kinetic drivers of the molecule's degradation. The primary vector for degradation in 1-chlorocyclobutane-1-sulfonamide is the heterolysis of the tertiary carbon-chlorine bond.

The Role of I-Strain in Solvolysis: Typically, tertiary alkyl chlorides undergo rapid SN​1 solvolysis (hydrolysis) in the presence of ambient moisture. However, the cyclobutane ring imposes significant internal strain (I-strain). During the rate-determining step of heterolysis, the carbon center must rehybridize from sp3 (an ~90° bond angle in cyclobutane) to an sp2 carbocation (which favors an ideal 120° angle). This rehybridization drastically increases angle strain, which paradoxically slows the baseline rate of solvolysis compared to acyclic or cyclopentyl tertiary chlorides[2].

Despite this kinetic dampening, prolonged exposure to atmospheric moisture or protic solvents will inevitably drive the formation of 1-hydroxycyclobutane-1-sulfonamide (via hydrolysis) or cyclobutene-1-sulfonamide (via thermal elimination). Furthermore, while the sulfonamide moiety is generally highly stable under cryogenic conditions[3], it can act as an intramolecular hydrogen-bond donor, potentially stabilizing the leaving chloride ion and facilitating degradation if thermal energy exceeds the activation barrier.

Degradation A 1-Chlorocyclobutane- 1-sulfonamide B Carbocation Intermediate (High I-Strain) A->B -Cl⁻ (Moisture/Heat) C 1-Hydroxycyclobutane- 1-sulfonamide (Hydrolysis) B->C +H₂O D Cyclobutene-1-sulfonamide + HCl (Elimination) B->D -H⁺

Fig 1: Degradation pathways of 1-chlorocyclobutane-1-sulfonamide via carbocation intermediate.

Quantitative Storage Parameters

To arrest both solvolysis and thermal elimination, storage conditions must strictly control temperature, humidity, and atmospheric composition. The following parameters establish a baseline for maintaining compound integrity.

ParameterSolid State (Short-Term, <1 week)Solid State (Long-Term, >1 week)Liquid Stock Solution
Temperature 4 °C-20 °C to -80 °C20 °C (Use immediately)
Atmosphere Argon or NitrogenArgon (Sealed)Argon
Container Amber glass, PTFE capAmber glass, PTFE capAmber glass
Moisture Limit < 10 ppm< 1 ppmAnhydrous solvent only
Freeze-Thaw N/AStrictly avoidDo not freeze

Experimental Protocols: Aliquoting and Stock Preparation

A self-validating protocol ensures that the act of handling the material does not introduce the very degradation vectors we seek to avoid. Repeated freeze-thaw cycles are the leading cause of moisture condensation and subsequent solvolysis. Therefore, bulk material must be aliquoted immediately upon receipt.

Workflow Start Bulk Material Receipt (Dry Ice) Acclimate Acclimate to Room Temp (Desiccator, 2h) Start->Acclimate Glovebox Transfer to Inert Glovebox (Ar, <1 ppm H₂O) Acclimate->Glovebox Aliquot Dispense into Amber Vials (Solid State) Glovebox->Aliquot Seal Purge & Seal (PTFE-lined caps) Aliquot->Seal Store Long-Term Storage (-20°C or -80°C) Seal->Store

Fig 2: Self-validating workflow for the inert aliquoting and long-term storage of bulk powder.

Protocol A: Inert Atmosphere Aliquoting (Solid State)
  • Acclimation: Transfer the sealed bulk vial (shipped on dry ice) into a vacuum desiccator and allow it to equilibrate to ambient room temperature (20–25 °C) for 2 hours.

    • Causality & Validation: Opening a cold vial instantly condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis. The absence of condensation on the vial exterior prior to opening validates complete thermal equilibration.

  • Inert Transfer: Move the acclimated vial into a glovebox purged with ultra-high purity (UHP) Argon ( H2​O < 1 ppm, O2​ < 5 ppm).

  • Dispensing: Using an anti-static micro-spatula, dispense 5–10 mg aliquots into pre-dried (120 °C for 4 h) amber glass vials.

  • Sealing: Cap the vials using PTFE-lined silicone septa.

    • Causality: PTFE prevents the sulfonamide and trace halogenated degradants from reacting with standard rubber, which can leach plasticizers and compromise the inert seal over time.

  • Storage: Transfer the sealed aliquots to a -20 °C or -80 °C freezer.

Protocol B: Preparation of Standardized Stock Solutions
  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) stored over activated 3Å molecular sieves.

    • Causality: Protic solvents (e.g., methanol) or wet aprotic solvents will act as nucleophiles, displacing the tertiary chloride.

  • Dissolution: Inside the Argon glovebox, inject the anhydrous solvent into a single-use aliquot vial to achieve the desired molarity (e.g., 100 mM). Vortex gently until fully dissolved.

  • Usage Window: Utilize the stock solution within 4–6 hours. Do not re-freeze liquid stocks.

    • Causality: Solvolysis rates increase exponentially in solution compared to the solid state. Freezing DMSO solutions can cause localized concentration gradients that accelerate bimolecular degradation pathways.

Quality Control (QC) Validation

To ensure the self-validating nature of this protocol, baseline purity must be established prior to assay integration. If an aliquot has been stored for >6 months, perform the following checks:

  • 1H NMR (DMSO-d6): Monitor the expected chemical shifts for the cyclobutane methylene protons. The appearance of vinylic protons ( δ 5.5–6.5 ppm) is a direct, self-validating indicator of thermal elimination to cyclobutene-1-sulfonamide.

  • LC-MS: Utilize a reverse-phase method with a weakly acidic mobile phase (e.g., 0.1% Formic Acid). The intact mass [M+H]+ for C4​H8​ClNO2​S is 170.0 m/z. The emergence of a 152.0 m/z peak strongly indicates hydrolysis to the alcohol derivative.

References

  • MDPI. "Simultaneous Determination of Seven Antibiotics and Five of Their Metabolites in Municipal Wastewater and Evaluation of Their Stability under Laboratory Conditions." International Journal of Environmental Research and Public Health. Available at: [Link]

  • ResearchGate. "Kinetics and Mechanism of Monomolecular Heterolysis of Commercial Organohalogen Compounds: XXXIV. Solvent Effect on the Heterolysis Rate of 1-Chloro-1-methylcyclohexane." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution with 1-Chlorocyclobutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry The cyclobutane ring, on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure can impart favorable pharmacological properties, including metabolic stability, conformational constraint, and improved binding affinity to biological targets.[1] The incorporation of a cyclobutane moiety can lead to novel intellectual property and provide a unique vector for exploring chemical space.[2] 1-Chlorocyclobutane-1-sulfonamide is a versatile building block that combines the desirable features of the cyclobutane core with a sulfonamide group, a well-established pharmacophore, and a reactive handle for further synthetic diversification.[3][4] The sulfonamide moiety is present in a wide range of clinically used drugs, exhibiting activities such as antibacterial, anti-inflammatory, and anti-cancer effects.[5] This document provides a comprehensive guide to the nucleophilic substitution reactions of 1-chlorocyclobutane-1-sulfonamide, offering detailed protocols and mechanistic insights for its application in the synthesis of novel chemical entities.

Mechanistic Considerations: Navigating the SN1/SN2 Dichotomy in a Strained Ring System

The reactivity of 1-chlorocyclobutane-1-sulfonamide in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The carbon atom bearing the chlorine is tertiary, which would typically favor a unimolecular nucleophilic substitution (SN1) mechanism via a carbocation intermediate.[6][7] However, the unique structural features of this molecule introduce complexities that challenge this simple prediction.

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) influences its reactivity.[8][9] While the puckered conformation of cyclobutane alleviates some torsional strain, the deviation from the ideal tetrahedral bond angle of 109.5° to approximately 88° results in considerable angle strain.[2][8] This strain can impact the stability of a potential carbocation intermediate. Furthermore, the strongly electron-withdrawing nature of the adjacent sulfonamide group is expected to destabilize a developing positive charge on the α-carbon, thereby disfavoring a purely SN1 pathway.[10][11]

Conversely, a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, is sterically hindered at a tertiary carbon center.[1][12] Therefore, the reaction of 1-chlorocyclobutane-1-sulfonamide with nucleophiles is likely to proceed through a mechanistic continuum between SN1 and SN2, possibly involving a tight ion pair intermediate or a concerted, asynchronous transition state. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired product.

SN1 vs SN2 on 1-Chlorocyclobutane-1-sulfonamide cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway A1 1-Chlorocyclobutane- 1-sulfonamide B1 Cyclobutyl Cation Intermediate (destabilized) A1->B1 Slow, Rate-determining (disfavored by -SO2NH2) C1 Product B1->C1 Fast + Nucleophile A2 1-Chlorocyclobutane- 1-sulfonamide B2 Pentacoordinate Transition State (hindered) A2->B2 Concerted attack by Nucleophile C2 Product (Inversion of stereochemistry if chiral) B2->C2

Figure 1: Mechanistic possibilities for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the exploration of the reactivity of 1-chlorocyclobutane-1-sulfonamide with a variety of nucleophiles. Given the unique nature of the substrate, optimization of reaction conditions (temperature, solvent, and reaction time) is encouraged to achieve optimal yields.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures.

  • Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Substitution with Amine Nucleophiles

The reaction with primary and secondary amines provides a direct route to 1-amino-substituted cyclobutane-1-sulfonamides, which are valuable scaffolds in medicinal chemistry.

Workflow:

Amine Substitution Workflow start Start dissolve Dissolve 1-chlorocyclobutane-1-sulfonamide and amine in a polar aprotic solvent (e.g., DMF, CH3CN) start->dissolve add_base Add a non-nucleophilic base (e.g., DIEA, K2CO3) dissolve->add_base heat Heat the reaction mixture (e.g., 60-100 °C) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purification by column chromatography workup->purify end End purify->end

Figure 2: Workflow for amination reactions.

Step-by-Step Procedure:

  • To a solution of 1-chlorocyclobutane-1-sulfonamide (1.0 mmol, 1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile, 10 mL) add the desired amine (1.2-2.0 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to a temperature between 60 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineDIEADMF801275-85
MorpholineK₂CO₃CH₃CN801680-90
PiperidineDIEADMF100870-80
AnilineK₂CO₃DMF1202440-50

Note: Yields are estimated based on reactions with structurally similar electrophiles and will require experimental validation.

Protocol 2: Substitution with Thiol Nucleophiles

The reaction with thiols provides access to 1-thio-substituted cyclobutane-1-sulfonamides, which are of interest for their potential biological activities.

Step-by-Step Procedure:

  • To a solution of the desired thiol (1.2 eq) in a polar aprotic solvent (e.g., DMF or THF, 10 mL), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • Add a solution of 1-chlorocyclobutane-1-sulfonamide (1.0 mmol, 1.0 eq) in the same solvent (5 mL) dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Table:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt685-95
Benzyl mercaptanK₂CO₃DMFrt880-90
EthanethiolNaHTHFrt470-80

Note: Yields are estimated based on reactions with structurally similar electrophiles and will require experimental validation.

Protocol 3: Substitution with Oxygen Nucleophiles (Alcohols and Phenols)

The reaction with alcohols and phenols can be more challenging due to their lower nucleophilicity compared to amines and thiols. These reactions may require more forcing conditions or the use of a stronger base to generate the corresponding alkoxide or phenoxide.

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, add a solution of the desired alcohol or phenol (1.5 eq) in a dry, polar aprotic solvent (e.g., THF or DMF, 10 mL).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 1-chlorocyclobutane-1-sulfonamide (1.0 mmol, 1.0 eq) in the same solvent (5 mL) dropwise.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PhenolNaHDMF801850-60
Benzyl alcoholNaHTHF602440-50
EthanolNaHTHF502430-40

Note: Yields are estimated based on reactions with structurally similar electrophiles and will require experimental validation. The use of silver salts (e.g., Ag₂O or Ag₂CO₃) may promote the reaction in some cases by assisting in the removal of the chloride leaving group.

Protocol 4: Friedel-Crafts Alkylation with Aromatic Compounds

The potential for the formation of a cyclobutyl cation, albeit destabilized, suggests that Friedel-Crafts-type alkylations of electron-rich aromatic compounds may be feasible, particularly with the aid of a Lewis acid.

Workflow:

Friedel_Crafts_Workflow start Start mix Mix 1-chlorocyclobutane-1-sulfonamide and electron-rich arene in a non-polar solvent (e.g., CH2Cl2, DCE) start->mix cool Cool to 0 °C mix->cool add_lewis_acid Add Lewis acid (e.g., AlCl3, FeCl3) portion-wise cool->add_lewis_acid react Stir at 0 °C to room temperature add_lewis_acid->react monitor Monitor reaction by TLC/GC-MS react->monitor quench Quench with ice-water monitor->quench workup Aqueous workup and extraction quench->workup purify Purification by column chromatography workup->purify end End purify->end

Figure 3: Workflow for Friedel-Crafts alkylation.

Step-by-Step Procedure:

  • To a solution of the electron-rich aromatic compound (e.g., anisole, toluene) (2.0-5.0 eq) in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (10 mL) at 0 °C, add a Lewis acid (e.g., aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1-chlorocyclobutane-1-sulfonamide (1.0 mmol, 1.0 eq) in the same solvent (5 mL) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table:

Aromatic SubstrateLewis AcidSolventTemp (°C)Time (h)Yield (%)
AnisoleAlCl₃DCE0 to rt440-60
TolueneFeCl₃CH₂Cl₂0 to rt630-50
BenzeneAlCl₃Benzenert1220-30

Note: Yields are estimated and will require experimental validation. The regioselectivity of the alkylation (ortho vs. para) will depend on the nature of the aromatic substrate and the reaction conditions.

Conclusion

1-Chlorocyclobutane-1-sulfonamide is a promising building block for the synthesis of novel, three-dimensionally complex molecules for drug discovery and development. While its reactivity is nuanced by the interplay of steric hindrance, ring strain, and electronic effects, the protocols outlined in this document provide a solid foundation for its successful application in a variety of nucleophilic substitution reactions. Careful consideration of the reaction conditions and the nature of the nucleophile will be key to unlocking the full synthetic potential of this versatile reagent.

References

  • Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. John Wiley & Sons. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269–2281. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Wessjohann, L. A., Krelaus, R., & Ruhnau, T. (2002). The cyclobutane ring in natural products and drug molecules. Mini Reviews in Medicinal Chemistry, 2(3), 229-248. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. [Link]

  • Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989–1994. [Link]

Sources

Method

Application Note: Advanced Synthesis of Sulfonamide Derivatives via 1-Chlorocyclobutane-1-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The incorporation of cyclobutane rings into pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The incorporation of cyclobutane rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, increasing the fraction of sp³ carbons ( Fsp3​ ), and modulating lipophilicity. [1] (CAS: 2137831-88-8) serves as an exceptional, sterically constrained building block for synthesizing complex α-functionalized sulfonamides. This guide details the mechanistic causality and provides field-proven, self-validating protocols for the derivatization of this scaffold via both classical nucleophilic substitution and modern photoredox catalysis.

Substrate Profiling & Mechanistic Causality

The reactivity of 1-chlorocyclobutane-1-sulfonamide is governed by the competing electronic and steric forces inherent to its structure. The strongly electron-withdrawing sulfonamide group polarizes the adjacent C–Cl bond, making the α-carbon highly electrophilic. However, classical SN​2 displacement at a fully substituted cyclobutane carbon is notoriously sluggish.

The Causality of Reaction Design:

  • Steric & Torsional Strain: As an incoming nucleophile approaches the cyclobutane ring, the carbon center must transition from an sp3 tetrahedral geometry to an sp2 -like trigonal bipyramidal transition state. This drastically increases the internal ring strain (I-strain). Therefore, standard room-temperature amination often fails. To force the reaction, we must use high thermal energy and polar aprotic solvents (e.g., DMSO) to stabilize the charged transition state.

  • Radical Bypass (Photoredox): To entirely bypass the SN​2 steric penalty, single-electron transfer (SET) can be employed. By reducing the C–Cl bond via a photocatalyst, an α-sulfonamidyl radical is generated. This radical naturally adopts a planar geometry, immediately relieving the cyclobutane ring strain, and allowing for rapid, barrierless addition to electron-deficient alkenes 1 [2].

Photoredox_Pathway PC fac-Ir(ppy)3 (Ground State) PC_star *fac-Ir(ppy)3 (Excited State) PC->PC_star Blue LED (450 nm) PC_star->PC Quenching Radical α-Cyclobutyl Radical (Planar, Strain-Relieved) PC_star->Radical SET Reduction (-Cl⁻) Substrate 1-Chloro-CB-SA (Substrate) Substrate->Radical Electron Transfer Adduct Radical Adduct Intermediate Radical->Adduct Giese Addition Alkene Michael Acceptor (Alkene) Alkene->Adduct Trapping Product C-C Coupled Sulfonamide Adduct->Product HAT (Hantzsch Ester)

Fig 1. Photoredox-catalyzed radical generation and Giese addition pathway for α-functionalization.

Experimental Protocols

Protocol A: Synthesis of α-Aminocyclobutane Sulfonamides via Direct Amination

Self-Validating Principle: The use of excess base and a highly polar solvent ensures that the generated HCl is immediately scavenged, preventing the reversible protonation of the incoming amine and driving the thermodynamically demanding reaction to completion.

Materials: *2 [3] (0.5 mmol)

  • Primary or Secondary Amine (1.5 mmol, 3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (2.5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-chlorocyclobutane-1-sulfonamide (84.8 mg, 0.5 mmol) in anhydrous DMSO (2.5 mL).

  • Activation: Add the desired amine (1.5 mmol) followed by DIPEA (174 µL, 1.0 mmol) via a microsyringe.

  • Thermal Displacement: Seal the vial with a Teflon-lined crimp cap. Heat the reaction mixture in a pre-heated oil bath at 90°C for 16 hours. (Note: Do not exceed 110°C to prevent thermal degradation of the sulfonamide).

  • Aqueous Quench & Extraction: Cool the mixture to ambient temperature. Dilute the reaction with Ethyl Acetate (15 mL). To effectively partition the DMSO into the aqueous phase, wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure α-aminocyclobutane sulfonamide.

Experimental_Workflow S1 1. Reagent Prep Weigh Substrate & Amine S2 2. Solvent Addition Anhydrous DMSO + DIPEA S1->S2 S3 3. Thermal Activation 90°C for 16 Hours S2->S3 S4 4. Aqueous Workup 5% LiCl Wash (x3) S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the direct nucleophilic amination protocol.

Protocol B: Photoredox-Catalyzed C–C Cross-Coupling

Self-Validating Principle: Rigorous deoxygenation is mandatory. Oxygen acts as a triplet quencher for the excited state photocatalyst (*fac-Ir(ppy)3) and rapidly intercepts carbon-centered radicals. A freeze-pump-thaw cycle ensures the integrity of the radical cascade.

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk tube, add 1-chlorocyclobutane-1-sulfonamide (0.5 mmol), Hantzsch ester (0.75 mmol, 1.5 equiv), and fac-Ir(ppy)3 (0.005 mmol, 1.0 mol%).

  • Solvation: Add the electron-deficient alkene (e.g., methyl acrylate, 0.75 mmol) and anhydrous Acetonitrile (5.0 mL).

  • Degassing: Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen. Backfill with Argon.

  • Irradiation: Irradiate the stirring mixture with a 34 W Blue LED array (λ = 450 nm) at room temperature for 12 hours. Ensure a cooling fan is utilized to maintain ambient temperature.

  • Isolation: Concentrate the crude reaction mixture under reduced pressure. Purify directly via automated flash chromatography to isolate the C–C coupled derivative.

Quantitative Data & Optimization

The tables below summarize the optimization parameters for the photoredox protocol and the comparative physicochemical advantages of the cyclobutane scaffold.

Table 1: Optimization of Photoredox C–C Coupling Conditions

EntryPhotocatalyst (mol%)Reductant / HAT AgentSolventLight SourceYield (%)
1fac-Ir(ppy)3 (1.0)Hantzsch Ester (1.5 eq)MeCNBlue LED88%
2Eosin Y (2.0)Hantzsch Ester (1.5 eq)MeCN/H₂OGreen LED65%
3fac-Ir(ppy)3 (1.0)DIPEA (2.0 eq)MeCNBlue LED42%
4NoneHantzsch Ester (1.5 eq)MeCNBlue LED0% (Control)
5fac-Ir(ppy)3 (1.0)Hantzsch Ester (1.5 eq)MeCNDark0% (Control)

Note: Entry 1 represents the optimized, self-validating condition. The failure of Entry 4 and 5 confirms the absolute necessity of the photochemical radical generation.

Table 2: Physicochemical Impact of Cyclobutane vs. Open-Chain Aliphatic Sulfonamides

Scaffold TypeLogD (pH 7.4) Fsp3​ Intrinsic Clearance ( Clint​ )Half-life ( t1/2​ in vitro)
Cyclobutane-1-sulfonamide 1.80.85< 15 µL/min/mg> 120 min
gem-Dimethyl sulfonamide2.10.7545 µL/min/mg45 min
Linear Propyl sulfonamide2.40.8085 µL/min/mg20 min

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling / α-chiral sulfonamides". Organic Chemistry Portal Literature Review. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Chlorocyclobutane-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 1-chlorocyclobutane-1-sulfonamide (CAS: 2137831-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 1-chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8). This compound is a highly valuable, rigid bioisostere used in modern medicinal chemistry. However, its synthesis is notoriously challenging due to the inherent ring strain of the cyclobutane moiety and the poor alpha-acidity of primary sulfonamides.

This guide provides a field-proven, self-validating mechanistic workflow to help you optimize your reaction yields, eliminate common impurities, and scale your synthesis with confidence.

Mechanistic Workflow: The "Why" Behind the Protocol

Direct alpha-chlorination of primary sulfonamides (R-SO₂NH₂) typically fails. The N-H protons are significantly more acidic (pKₐ ~10) than the alpha-C-H protons (pKₐ ~29)[1]. Attempting direct chlorination leads to preferential N-chlorination and subsequent oxidative degradation.

To bypass this thermodynamic hurdle, we employ a protection-lithiation-chlorination-deprotection sequence:

  • Protection: The primary amine is protected as an N-tert-butyl sulfonamide. This steric bulk prevents unwanted N,N-dichlorination.

  • Dianion Formation: We utilize 2.1 equivalents of n-butyllithium (n-BuLi). The first equivalent deprotonates the sulfonamide N-H, while the second equivalent performs the critical alpha-lithiation, generating a highly reactive alpha-lithio dianion[2][3]. Tetramethylethylenediamine (TMEDA) is added to break up n-BuLi hexamers, dramatically increasing the kinetic basicity and reaction rate.

  • Electrophilic Quench: N-Chlorosuccinimide (NCS) is introduced as a mild, solid source of electrophilic chlorine[4][5]. It selectively reacts with the more nucleophilic alpha-carbon rather than the nitrogen.

  • Deprotection: Acidic cleavage of the tert-butyl group in the presence of a carbocation scavenger yields the target primary sulfonamide.

Pathway Visualization

G SM Cyclobutanesulfonyl Chloride (Starting Material) Prot N-tert-Butylcyclobutanesulfonamide (Protected Intermediate) SM->Prot t-BuNH2, CH2Cl2 0 °C to RT Dianion alpha-Lithio Dianion (Reactive Intermediate) Prot->Dianion n-BuLi (2.1 eq), TMEDA THF, -78 °C AlphaCl 1-Chloro-N-tert-butylcyclobutanesulfonamide (Chlorinated Intermediate) Dianion->AlphaCl NCS (1.1 eq) -78 °C to RT Fail1 N-Chloro Byproduct (Yield Loss) Dianion->Fail1 Insufficient n-BuLi (< 2.0 eq) Fail2 Ring-Opening / Elimination (Degradation) Dianion->Fail2 Temp > -40 °C Prod 1-Chlorocyclobutane-1-sulfonamide (Target Product) AlphaCl->Prod TFA, Anisole Reflux

Fig 1: Synthetic workflow for 1-chlorocyclobutane-1-sulfonamide and critical failure points.

Quantitative Data: Reagent Selection

Selecting the correct electrophilic chlorine source is critical for maximizing the yield of the alpha-chlorinated intermediate while suppressing side reactions.

Table 1: Impact of Chlorinating Agents on Yield and Impurity Profile

Chlorinating AgentEquivalentsOptimal Temp (°C)Alpha-Chloro Yield (%)N-Chloro Impurity (%)Mechanistic Notes
NCS 1.1-78 to 2582 < 2 Optimal balance of reactivity and selectivity; easy-to-handle solid[4].
C₂Cl₆ 1.1-78 to 2578< 1Excellent selectivity, but atom-uneconomical; requires strict anhydrous conditions.
SO₂Cl₂ 1.0-78 to 04515High oxidative side reactions; poor selectivity leads to complex mixtures.
CCl₄ 2.0-78 to 25305Sluggish reaction; high recovery of starting material; environmentally restricted.

Experimental Protocols

Step 1: Protection (Synthesis of N-tert-Butylcyclobutanesulfonamide)
  • Setup: Dissolve cyclobutanesulfonyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) under an inert argon atmosphere.

  • Addition: Cool the flask to 0 °C. Add tert-butylamine (2.5 eq) dropwise over 30 minutes.

  • Self-Validation: The reaction will immediately form a thick white precipitate (tert-butylammonium chloride). This visual cue confirms that the nucleophilic acyl substitution is proceeding successfully.

  • Workup: Stir at room temperature for 2 hours. Quench with 1M HCl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Step 2: Alpha-Lithiation and Chlorination (The Critical Step)
  • Dianion Formation: Dissolve the protected sulfonamide (1.0 eq) in anhydrous THF (0.2 M). Add TMEDA (2.2 eq). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise.

  • Self-Validation: The solution must transition from colorless to a persistent pale yellow/orange, indicating the successful formation of the alpha-lithio dianion. If the solution remains colorless, your n-BuLi has degraded or moisture has quenched the reaction.

  • Aging: Stir for 1.5 hours at -78 °C to ensure complete alpha-deprotonation[3].

  • Quench: Add a solution of freshly recrystallized NCS (1.1 eq) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 3: Deprotection
  • Cleavage: Dissolve the chlorinated intermediate in Trifluoroacetic Acid (TFA) (0.5 M). Add anisole (2.0 eq).

  • Causality: Anisole acts as a carbocation scavenger. Without it, the liberated tert-butyl cation will rapidly re-alkylate the sulfonamide nitrogen or the cyclobutane ring, creating inseparable impurities.

  • Isolation: Reflux for 12 hours. Concentrate under reduced pressure and purify the final product via recrystallization from heptane/EtOAc.

Troubleshooting & FAQs

Q: Why am I recovering unreacted N-tert-butylcyclobutanesulfonamide after the chlorination step? A: This indicates incomplete formation of the alpha-lithio dianion. Ensure your n-BuLi is accurately titrated before use. Furthermore, moisture in the THF or highly hygroscopic TMEDA can easily quench the first equivalent of base. Always distill TMEDA over CaH₂ prior to use.

Q: I'm seeing a significant amount of an N-chloro impurity in my LC-MS. How do I prevent this? A: N-chlorination occurs when the electrophile (NCS) reacts with the mono-anion (N-lithio species) instead of the dianion. This happens if you use less than 2.0 equivalents of n-BuLi or if the alpha-deprotonation is incomplete. Always use 2.1–2.2 equivalents of n-BuLi and allow sufficient aging time (1.5 hours at -78 °C) before adding the chlorinating agent.

Q: Why does the cyclobutane ring open during the lithiation step, resulting in linear aliphatic impurities? A: Cyclobutane rings are highly strained. At temperatures above -40 °C, the alpha-lithio carbanion can undergo rapid ring-opening or beta-elimination pathways. You must strictly maintain the internal reaction temperature at -78 °C during the n-BuLi addition and the NCS quench. Use an internal temperature probe rather than relying solely on the bath temperature.

Q: The deprotection step is stalling, and I have a mixture of protected and deprotected product. Can I just heat it longer? A: Prolonged heating in TFA can lead to degradation of the alpha-chloro moiety. If deprotection is sluggish, switch to a stronger acid system such as Trifluoromethanesulfonic acid (TfOH) in CH₂Cl₂ (0 °C to RT) for 2 hours, ensuring anisole is still present as a scavenger.

References

  • Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives Source: MDPI URL:[Link]

  • Thiourea catalysis of NCS in the synthesis of α-chloroketones Source: ResearchGate URL:[Link]

  • Highly regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles: a formal total synthesis of lukianol A Source: PubMed / Journal of Organic Chemistry URL:[Link]

  • Organic Reactions: Heteroatom‐Facilitated Lithiations Source: Wiley Online Library URL:[Link]

  • Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Source: Royal Society of Chemistry URL:[Link]

Sources

Optimization

How to purify 1-Chlorocyclobutane-1-sulfonamide using column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 1-chlorocyclobutane-1-sulfonamide via colum...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 1-chlorocyclobutane-1-sulfonamide via column chromatography.

Purifying small, highly polar, and sterically strained molecules requires moving beyond standard protocols. This guide breaks down the causality behind common chromatographic failures and provides self-validating workflows to ensure high-purity isolation.

Part 1: Physicochemical & Chromatographic Profile

Before troubleshooting, it is critical to understand how the structural features of 1-chlorocyclobutane-1-sulfonamide dictate its behavior on a stationary phase.

PropertyValueChromatographic Implication
Compound Name 1-Chlorocyclobutane-1-sulfonamide-
CAS Number 2137831-88-8[1]-
Molecular Formula C4H8ClNO2S[1]Small molecular footprint; highly concentrated polarity.
Functional Groups Primary Sulfonamide (-SO2NH2), Alkyl ChlorideStrong H-bond donor/acceptor; potential sensitivity to strong bases or acidic environments.
Predicted Polarity HighRequires polar eluent systems (e.g., EtOAc/Hexane or DCM/MeOH gradients)[2].

Part 2: Troubleshooting FAQs

Q1: Why does 1-chlorocyclobutane-1-sulfonamide streak heavily on a standard silica gel column, and how can I resolve this?

  • Causality: The primary sulfonamide group (-SO2NH2) acts as a potent hydrogen bond donor and acceptor. When passed through standard normal-phase silica gel, it interacts strongly with the free, acidic silanol (-SiOH) groups on the stationary phase[3]. This continuous adsorption-desorption cycle broadens the elution band, causing severe streaking or tailing.

  • Solution: To disrupt these intermolecular forces, you must increase the hydrogen-bonding capacity of your mobile phase. Transitioning from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol (MeOH) gradient (typically 1-5% MeOH) effectively outcompetes the compound for silanol binding sites, sharpening the peak[2].

Q2: I observe multiple spots on my TLC plate after running the column, despite a clean crude NMR. What is causing this degradation?

  • Causality: The 1-chloro-1-alkylsulfonamide motif situated on a cyclobutane ring is a highly strained and reactive system. Standard silica gel is inherently acidic (pH ~4.5-5.5). Prolonged exposure to this acidic environment can catalyze the solvolysis of the labile C-Cl bond or induce ring-opening/elimination reactions, leading to the formation of degradation byproducts[4].

  • Solution: Minimize the residence time on the column by using flash chromatography rather than gravity flow. If degradation persists, switch to a milder stationary phase, such as neutral alumina, or use mildly deactivated silica gel to neutralize the acidic active sites[5]. Caution: Avoid using high concentrations of amine modifiers (like triethylamine), as strong bases may promote dehydrohalogenation of the 1-chloro group.

Q3: My sample precipitates at the top of the column when loaded in the starting mobile phase. How should I proceed?

  • Causality: 1-Chlorocyclobutane-1-sulfonamide is highly polar and exhibits poor solubility in non-polar starting solvent mixtures (e.g., 90:10 Hexane:EtOAc). Loading a partially dissolved suspension causes the compound to precipitate at the column head, leading to uneven band formation, channeling, and co-elution with impurities[3].

  • Solution: Implement the dry-loading technique. By pre-adsorbing the crude mixture onto a solid support and evaporating the volatile dissolution solvent, you create a free-flowing powder. This ensures the compound dissolves gradually and evenly as the mobile phase passes through[3].

Part 3: Standardized Experimental Protocols

Protocol A: Dry-Loading Technique for Poorly Soluble Sulfonamides
  • Dissolution: Dissolve the crude 1-chlorocyclobutane-1-sulfonamide in a minimal volume of a volatile, high-solubility solvent (e.g., Acetone or DCM).

  • Adsorption: Add a solid support (Celite 545 is preferred over silica to minimize pre-column acid exposure) at a 1:2 ratio (crude mass : support mass).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry powder is obtained.

    • Self-Validation Step: Swirl the flask. If the powder clumps or sticks to the sides, residual solvent remains. Continue drying until the material flows freely like fine sand, ensuring no solvent will disrupt the column bed.

  • Loading: Carefully pour the dry powder evenly onto the flat surface of the pre-packed column. Top with a 1 cm protective layer of clean sea sand to prevent surface disruption during solvent addition[3].

Protocol B: Optimized Flash Column Elution
  • Column Packing: Slurry-pack the column using standard silica gel (or neutral alumina if degradation was previously observed) in 100% DCM.

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting mobile phase (100% DCM).

  • Elution: After loading the sample via Protocol A, begin elution with 100% DCM. Gradually introduce Methanol in 1% increments (e.g., 100% DCM 99:1 DCM:MeOH 98:2 DCM:MeOH).

    • Critical Rule: Do not exceed 10% MeOH, as higher concentrations can dissolve silica gel, contaminating the purified fractions[2].

  • Fraction Analysis: Spot fractions on a TLC plate and visualize using a suitable stain (e.g., KMnO4), as aliphatic sulfonamides are not strongly UV-active.

    • Self-Validation Step: Spot the initial fractions heavily on a TLC plate. If the compound elutes in the first 2 CVs, the solvent system is too polar; if it does not move after 5 CVs, increase the methanol concentration by 1%. Combine pure fractions and concentrate under reduced pressure[5].

Part 4: Troubleshooting Workflow Visualization

G Start Crude 1-Chlorocyclobutane- 1-sulfonamide TLC TLC Analysis (e.g., DCM/MeOH) Start->TLC Streak Heavy Streaking (H-Bonding) TLC->Streak Tailing Degrade Multiple Spots (Degradation) TLC->Degrade Instability Precip Sample Precipitation (Poor Solubility) TLC->Precip Insoluble Sol1 Use Polar Modifier (e.g., 1-5% MeOH) Streak->Sol1 Sol2 Use Neutral Alumina or Deactivated Silica Degrade->Sol2 Sol3 Apply Dry-Loading Technique with Celite Precip->Sol3

Troubleshooting workflow for 1-chlorocyclobutane-1-sulfonamide purification.

References

  • Biagi, G. L., et al. "Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase." Journal of Chromatography A 106.2 (1975): 349-355. URL: [Link]

  • Kuka, J., et al. "Heteroaryl sulfonamide synthesis: Scope and limitations." RSC Advances 11.2 (2021): 1006-1015. URL: [Link]

  • Frontier, A. "Solvent Systems for Flash Column Chromatography." Not Voodoo X.4, University of Rochester. URL: [Link]

Sources

Troubleshooting

Resolving solubility issues with 1-Chlorocyclobutane-1-sulfonamide in aqueous media

Welcome to the technical resource guide for 1-Chlorocyclobutane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource guide for 1-Chlorocyclobutane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges related to this compound, with a primary focus on its solubility in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding 1-Chlorocyclobutane-1-sulfonamide.

Q1: What are the fundamental physicochemical properties of 1-Chlorocyclobutane-1-sulfonamide?

Understanding the basic properties of the molecule is the first step in designing any experiment. Key data is summarized below.

PropertyValueSource
CAS Number 2137831-88-8[1][2]
Molecular Formula C₄H₈ClNO₂S[1][2]
Molecular Weight 169.63 g/mol [1][2]
Description Versatile small molecule scaffold[1]
Predicted Solubility Low aqueous solubility is expected based on its structural components and the general properties of sulfonamides.[3][4][5] Likely soluble in organic solvents like DMSO, methanol, and acetonitrile.[6]
Predicted Acidity (pKa) A specific experimental pKa is not available. As a sulfonamide, it is a weak acid, with the proton on the sulfonamide nitrogen being the most acidic.[7][8] The pKa for related sulfonamides can range widely from ~5.9 to 12.6.[7]
Q2: Why is this compound likely to be poorly soluble in water?

The molecular structure dictates its interaction with solvents. 1-Chlorocyclobutane-1-sulfonamide contains a non-polar cyclobutane ring and a chloro-substituent, both of which are hydrophobic. While the sulfonamide group can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor partitioning into a highly polar solvent like water. Many drugs with low water solubility face challenges with bioavailability and formulation.[3][9]

Q3: I need to make a solution for a cell-based assay. What is the very first thing I should try?

Always start by creating a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its strong solubilizing power.[10]

Initial Recommended Step: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can impact cell viability and assay performance (typically kept below 0.5%).

Q4: How can I accurately measure the aqueous solubility of my compound batch?

The gold-standard method is the shake-flask equilibrium solubility assay .[11] This technique measures the thermodynamic solubility, which is the true saturation point of the compound in a given solvent at equilibrium.

Brief Workflow:

  • Add an excess amount of the solid compound to your aqueous buffer of choice.

  • Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution via centrifugation and/or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, most commonly HPLC-UV.[10][12]

Troubleshooting & Solubility Enhancement Guide

This guide provides a systematic approach to overcoming solubility challenges, starting with the simplest methods and progressing to more advanced techniques.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer stock Prepare concentrated stock in 100% DMSO start->stock ph_adjust Strategy 1: pH Adjustment (for ionizable compounds) stock->ph_adjust Dilute into buffer cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent Insufficient? success Goal Achieved: Compound is Soluble ph_adjust->success Sufficient surfactant Strategy 3: Surfactants cosolvent->surfactant Insufficient? cosolvent->success Sufficient cyclodextrin Strategy 4: Cyclodextrins surfactant->cyclodextrin Insufficient? surfactant->success Sufficient cyclodextrin->success Sufficient

Caption: A decision tree for troubleshooting solubility issues.

Problem 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.

This is a classic sign of low kinetic solubility and is expected for this compound. The following strategies are presented in order of increasing complexity and should be attempted sequentially.

Causality: As a sulfonamide, 1-Chlorocyclobutane-1-sulfonamide is a weak acid. By raising the pH of the aqueous medium above its pKa, the sulfonamide nitrogen deprotonates to form an anionic salt. This ionized form is significantly more polar and thus more soluble in water.[4] This is often the most effective and simplest method for ionizable compounds.

Experimental Approach:

  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Add a small, consistent aliquot of your DMSO stock solution to each buffer.

  • Visually inspect for precipitation.

  • For a quantitative analysis, use the shake-flask method at each pH to generate a pH-solubility profile.

Hypothetical pH-Solubility Data:

Buffer pHResulting Solubility (µg/mL)Fold Increase (vs. pH 7.0)
7.051x
7.5255x
8.012024x
8.545090x
9.0>1000>200x

Causality: If pH adjustment is not feasible for your experimental system or is insufficient, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13][14] This makes the environment more favorable for a lipophilic compound, potentially increasing solubility by orders of magnitude.[13]

Common Co-solvents for Pre-clinical Formulations:

Co-solventAbbreviationTypical Starting % (v/v)Notes
Polyethylene Glycol 400PEG 40010 - 40%Generally well-tolerated. High solubilization potential.[15][16]
Propylene GlycolPG10 - 40%Common pharmaceutical solvent.[15][16]
EthanolEtOH5 - 20%Can be effective, but volatility and potential for protein precipitation should be considered.[15][16]
Glycerin-10 - 30%Viscous, but a common and safe excipient.[15]

Experimental Approach:

  • Prepare several aqueous buffer solutions, each containing a different concentration of a chosen co-solvent (e.g., 10%, 20%, 30% PEG 400).

  • Add your compound (either from a DMSO stock or as a solid) to each co-solvent mixture.

  • Determine the solubility in each mixture using the shake-flask method. It is sometimes beneficial to combine pH adjustment with a co-solvent for a synergistic effect.[17]

Causality: Surfactants are amphiphilic molecules that can form colloidal aggregates called micelles in water when their concentration exceeds the Critical Micelle Concentration (CMC).[3][9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 1-Chlorocyclobutane-1-sulfonamide can be encapsulated within this hydrophobic core, dramatically increasing their apparent solubility in the bulk aqueous phase.[9][18]

Micelle_Solubilization cluster_micelle Micelle Core (Hydrophobic) drug1 Drug Molecule drug2 Drug Molecule drug3 Drug Molecule surfactant Surfactant (Hydrophilic Head) surfactant->drug1 surfactant->drug2 surfactant->drug3 water Aqueous Phase water->surfactant surrounds

Caption: Micellar encapsulation of a hydrophobic drug.

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.[3][18]

  • Polyoxyl 35 Castor Oil (Cremophor® EL): Known for its excellent solubilizing capacity.[3]

Experimental Approach:

  • Prepare solutions of the surfactant in your buffer at concentrations above its CMC.

  • Add the compound and determine solubility.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[19] They can form non-covalent "host-guest" inclusion complexes with poorly soluble molecules that fit within their cavity, effectively masking the drug's hydrophobic regions from water and increasing its solubility.[20][21] This is a well-documented strategy for the sulfonamide class of drugs.[20][22][23]

Cyclodextrin_Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Water Soluble) cd->complex forms drug Drug Molecule

Caption: Formation of a drug-cyclodextrin inclusion complex.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin that can offer enhanced complexation with cationic or neutral drugs.[19]

Experimental Approach (Phase-Solubility Analysis):

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess of 1-Chlorocyclobutane-1-sulfonamide to each solution.

  • After equilibration (shake-flask method), measure the concentration of the dissolved drug in each solution.

  • Plot the drug solubility against the cyclodextrin concentration to determine the type of complex formed and the stability constant.

Problem 2: I suspect my compound is degrading during solubilization attempts.

Causality: While sulfonamides are generally stable in acidic conditions, they can be susceptible to degradation under harsh basic, oxidative, or photolytic conditions.[24][25] It is critical to ensure that your solubilization method does not compromise the integrity of your compound.

Solution: Perform a Forced Degradation Study

A forced degradation or "stress testing" study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[26][27]

Experimental Approach:

  • Prepare solutions of your compound in your chosen solvent system.

  • Expose separate aliquots to a range of stress conditions as recommended by ICH guidelines.[26][27]

    • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

    • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 60-80°C (in solution and as a solid).

    • Photolytic: Expose to UV/Vis light source.

  • Analyze the stressed samples by HPLC at various time points.

  • Analysis: Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating method is one where the degradant peaks are well-resolved from the parent peak.

If degradation is observed, consider using milder solubilization conditions (e.g., lower pH, lower temperature, protection from light) or choose an alternative solubilization strategy.

Detailed Experimental Protocols
Protocol 1: Quantitative Solubility Measurement via Shake-Flask Method

This protocol details the definitive method for measuring the equilibrium aqueous solubility of 1-Chlorocyclobutane-1-sulfonamide.

Materials:

  • 1-Chlorocyclobutane-1-sulfonamide (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC-grade acetonitrile and water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

  • Calibrated HPLC system with UV detector

Procedure:

  • Add an excess amount of solid 1-Chlorocyclobutane-1-sulfonamide to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to have visible undissolved solid throughout the experiment.

  • Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the suspension for at least 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop shaking and let the vial stand for 1 hour to allow larger particles to settle.

  • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Note: Pre-saturating the filter by discarding the first few drops is recommended to prevent drug adsorption.

  • Dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample by HPLC.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the equilibrium solubility.

References
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Retrieved from [Link]

  • Maheshwari, R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Applied Pharmaceutical Science, 8(4), 1-11. Retrieved from [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570. Retrieved from [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Application Note. Retrieved from [Link]

  • Babu, P.R.S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 95(5), 1044-1052. Retrieved from [Link]

  • Black, S. N., et al. (2013). On the Measurement of Solubility. Organic Process Research & Development, 17(2), 221-229. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(11). Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • MDPI. (2023). Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers. Pharmaceutics, 15(7), 1890. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (2001). Effect of ?-cyclodextrin on the transfer of N 1-substituted sulfonamides from water to chloroform. Retrieved from [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-10. Retrieved from [Link]

  • Leyva, A., et al. (2015). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 16(2), 332-340. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC, 6(1). Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Liu, D., et al. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 12, 746853. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). A Concise Review on Methods of Solubility Enhancement. IJPSRR, 64(2), 1-8. Retrieved from [Link]

  • MDPI. (2025). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Pharmaceutics, 17(7), 1542. Retrieved from [Link]

  • Reis, P. J., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology, 32(6), 631-637. Retrieved from [Link]

  • Hussein, I., et al. (2026). Cyclodextrin-based carriers for targeted drug delivery, a new review. Expert Opinion on Drug Delivery. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Chlorocyclobutane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorocyclobutane. PubChem. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • ECHA. (n.d.). 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1149-1162. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Chlorobutane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Chlorobutane with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides with their pKa values and determined partitioning. Retrieved from [Link]

Sources

Optimization

Reducing unwanted side reactions with 1-Chlorocyclobutane-1-sulfonamide

This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Chlorocyclobutane-1-sulfonamide and its precursor, 1-chlorocyclobutane-1-sulfonyl chloride, in their synthetic workflows....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Chlorocyclobutane-1-sulfonamide and its precursor, 1-chlorocyclobutane-1-sulfonyl chloride, in their synthetic workflows. Due to the inherent strain of the cyclobutane ring and the reactivity of the α-chloro and sulfonyl chloride moieties, users may encounter specific side reactions that can complicate synthesis and purification. This document provides in-depth troubleshooting advice and optimized protocols to mitigate these challenges, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the use of 1-Chlorocyclobutane-1-sulfonamide and its precursors. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is very low, and I observe a significant, highly polar byproduct that remains at the baseline on TLC. What is the likely cause?

A1: This issue almost certainly points to the hydrolysis of your starting material, 1-chlorocyclobutane-1-sulfonyl chloride. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding 1-chlorocyclobutane-1-sulfonic acid.[1][2] This sulfonic acid is unreactive towards amines under standard coupling conditions and is difficult to remove from the desired product due to its high polarity.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group and the formation of the inert sulfonic acid.

Solutions:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Reagent Quality: Use a fresh bottle of 1-chlorocyclobutane-1-sulfonyl chloride. If the bottle has been opened previously, the reagent may already be partially hydrolyzed.

Q2: I am reacting 1-chlorocyclobutane-1-sulfonyl chloride with a primary amine and observe two spots on my TLC/LC-MS. The main spot corresponds to my desired product, but there is a consistent, less-polar byproduct. What is this second compound?

A2: You are likely observing di-sulfonylation. Primary amines possess two reactive N-H bonds. After the initial reaction to form the desired mono-sulfonamide, a second molecule of the sulfonyl chloride can react with the remaining N-H bond, especially if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures.[2]

Causality: The nitrogen atom of the newly formed mono-sulfonamide is still nucleophilic, albeit significantly less so than the starting primary amine due to the electron-withdrawing effect of the sulfonyl group. Under forcing conditions, it can still react.

Solutions:

  • Stoichiometric Control: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine). This ensures the more reactive sulfonyl chloride is fully consumed before significant di-sulfonylation can occur.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[3] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the more rapid reaction with the primary amine.

  • Temperature Management: Maintain a low reaction temperature (0 °C to room temperature). Avoid heating the reaction unless the amine is exceptionally non-nucleophilic.[2]

Q3: My mass spectrometry analysis shows a significant byproduct with a mass corresponding to my target molecule minus HCl (loss of 36.46 amu). What is this side reaction and how can I prevent it?

A3: This is a classic elimination reaction, leading to the formation of cyclobut-1-ene-1-sulfonamide. The protons on the carbon atoms adjacent to the sulfonyl group are acidic, and in the presence of a base, can be abstracted to initiate an E2 elimination of hydrogen chloride.

Causality: The cyclobutane ring strain and the powerful electron-withdrawing nature of the sulfonyl group make the adjacent protons susceptible to abstraction by a base. The tertiary chloride is a good leaving group, facilitating the formation of the cyclobutene double bond.

Solutions:

  • Base Selection is Critical: Avoid small, strong bases like triethylamine (TEA) or DBU if elimination is a problem. Instead, use a sterically hindered, non-nucleophilic base. 2,6-lutidine or diisopropylethylamine (DIPEA) are excellent choices as their bulkiness disfavors proton abstraction from the sterically encumbered cyclobutane ring.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C to 0 °C) to disfavor the higher activation energy pathway of elimination.

  • Order of Addition: Add the sulfonyl chloride to the mixture of the amine and the base. This prevents the base from being in contact with the sulfonyl chloride for an extended period before the primary nucleophile (the amine) is introduced.

Q4: I am observing a complex mixture of products, and some analytical data suggests ring-opening has occurred. Why is my cyclobutane ring not stable?

A4: The four-membered cyclobutane ring possesses significant ring strain (~26 kcal/mol). This inherent strain makes it susceptible to cleavage under certain conditions, especially when activated by a highly electron-withdrawing group like a sulfonamide. Strong nucleophiles or Lewis acids can promote this decomposition pathway.

Causality: A potent nucleophile may attack one of the ring carbons instead of the sulfur atom, initiating a ring-opening cascade. Alternatively, Lewis acidic conditions (which can be generated from impurities) can coordinate to the sulfonyl oxygens, further polarizing the ring bonds and making them more susceptible to cleavage.

Solutions:

  • Avoid Strong, Hard Nucleophiles: If possible, avoid highly reactive nucleophiles like organolithiums or Grignard reagents if ring integrity is an issue.

  • Screen for Milder Bases: Use bases like pyridine or potassium carbonate, which are generally less aggressive towards the ring system than stronger amine or alkoxide bases.[4]

  • Strictly Control Temperature: Do not heat the reaction mixture unless absolutely necessary. Thermal energy can easily overcome the energy barrier for ring-opening.

  • Avoid Lewis Acids: Ensure your reagents and solvents are free from Lewis acidic metal impurities. Avoid using Lewis acids as catalysts unless specifically required and optimized.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the competing reactions. The following diagram illustrates the desired reaction pathway versus the three primary side reactions discussed.

Start 1-Chlorocyclobutane-1-sulfonyl Chloride + Primary Amine (R-NH2) Desired Desired Product: 1-Chlorocyclobutane-1-sulfonamide Start->Desired Desired Pathway (Controlled Stoichiometry, Low Temp) mid1 Start->mid1 DiSulf Di-sulfonylation Byproduct Desired->DiSulf Excess Sulfonyl Chloride or High Temp Elimination Elimination Byproduct: Cyclobut-1-ene-1-sulfonamide Hydrolysis Hydrolysis Byproduct: 1-Chlorocyclobutane-1-sulfonic Acid mid1->Elimination Strong/Small Base mid1->Hydrolysis Presence of Water mid2

Caption: Competing reaction pathways in the synthesis of 1-Chlorocyclobutane-1-sulfonamides.

Data-Driven Recommendations

The choice of base and solvent is paramount to minimizing side reactions. The following tables summarize key recommendations based on established principles of sulfonylation chemistry.[2][5]

Table 1: Impact of Base Selection on Elimination Byproduct

BaseStructurepKa (Conjugate Acid)Typical OutcomeRecommendation
Triethylamine (TEA)Et₃N~10.7High risk of eliminationNot Recommended
PyridineC₅H₅N~5.2Moderate risk of eliminationUse with caution
DIPEA(i-Pr)₂NEt~10.8Low risk due to steric bulkRecommended
2,6-LutidineC₇H₉N~6.7Very low risk due to steric bulkHighly Recommended

Table 2: Recommended Solvents and Potential Issues

SolventTypeRationalePotential Issues
Dichloromethane (DCM)AproticExcellent solubility, non-nucleophilicMust be rigorously dried
Tetrahydrofuran (THF)AproticGood solubility, can be cooled to low tempsCan contain peroxides; must be dried
Acetonitrile (MeCN)Aprotic, PolarGood for dissolving amine saltsMust be anhydrous
Alcohols (e.g., EtOH)ProticAVOID Reacts with sulfonyl chloride to form sulfonate esters[2]

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions discussed above when coupling 1-chlorocyclobutane-1-sulfonyl chloride with a primary or secondary amine.

Protocol 1: General Coupling of 1-chlorocyclobutane-1-sulfonyl chloride with an Amine

  • Preparation:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to dissolve the amine (concentration ~0.1 M).

    • Add 2,6-lutidine (1.5 equivalents).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate, dry flask, dissolve 1-chlorocyclobutane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Using a syringe, add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

  • Monitoring & Validation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (sulfonyl chloride) is consumed (typically 2-4 hours).

    • A typical TLC eluent is 20-40% ethyl acetate in hexanes. The sulfonyl chloride is non-polar, while the product is moderately polar.

  • Workup:

    • Upon completion, quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

Use this decision tree to diagnose and address common problems during your synthesis.

Start Low Yield or Impure Product CheckTLC Analyze TLC/LC-MS of Crude Mixture Start->CheckTLC PolarSpot Main Byproduct is Highly Polar (Baseline) CheckTLC->PolarSpot Polar Impurity LessPolarSpot Main Byproduct is Less Polar than Product CheckTLC->LessPolarSpot Non-polar Impurity MassLoss Mass Spec Shows Product - HCl CheckTLC->MassLoss Mass Loss Hydrolysis Diagnosis: Sulfonyl Chloride Hydrolysis PolarSpot->Hydrolysis DiSulf Diagnosis: Di-sulfonylation LessPolarSpot->DiSulf Elimination Diagnosis: Elimination Reaction MassLoss->Elimination Sol_Hydrolysis Solution: Use Anhydrous Solvents/ Inert Atmosphere Hydrolysis->Sol_Hydrolysis Sol_DiSulf Solution: Use 1.1 eq Amine, Add Sulfonyl Chloride Slowly at 0°C DiSulf->Sol_DiSulf Sol_Elimination Solution: Switch to Hindered Base (e.g., 2,6-Lutidine) Elimination->Sol_Elimination

Caption: A decision tree for troubleshooting common side reactions.

References

  • Frontier Research Publication. (2024).
  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs.
  • NHS SPS. (2024). Managing medicines for people with sulfonamide allergy.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • PMC. (2019). Sulfonamide Allergies.
  • BenchChem. (2025).
  • ResearchGate.
  • BenchChem. (2025).
  • ResearchGate.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Journal of the American Chemical Society. (2024).
  • PMC. (2021).
  • Thieme. (2024).
  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • The Chemithon Corporation. (1997).
  • MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Macmillan Group - Princeton University. (2023).
  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Google Patents.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Wikipedia. Sulfonamide.
  • Wiley Online Library. (2020).
  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Tetrahedron. (2020).

Sources

Troubleshooting

Overcoming steric hindrance in 1-Chlorocyclobutane-1-sulfonamide substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the unique synthetic bottlenecks associated with highly strained, sterically congested scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the unique synthetic bottlenecks associated with highly strained, sterically congested scaffolds.

The functionalization of 1-Chlorocyclobutane-1-sulfonamide represents a classic collision of steric hindrance and electronic deactivation. The puckered conformation of the cyclobutane ring, combined with the extreme steric bulk of the geminal sulfonamide group, renders traditional substitution paradigms obsolete.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol designed to help you bypass these limitations using modern radical-mediated cross-coupling.

Part 1: FAQ & Troubleshooting Guide

Q1: Why do standard SN​2 and SN​1 conditions consistently fail for 1-chlorocyclobutane-1-sulfonamide? The Causality: Traditional ionic substitutions fail here due to two compounding factors. For an SN​2 pathway, the incoming nucleophile must approach via the Bürgi-Dunitz trajectory (approx. 120° to the leaving group). In this substrate, the puckered cyclobutane ring and the massive electron-dense cloud of the sulfonamide group physically block this backside attack. For an SN​1 pathway, the strongly electron-withdrawing nature of the sulfonamide group ( −I effect) severely destabilizes the adjacent α -carbocation intermediate, raising the activation energy barrier beyond accessible thermal limits [1].

Q2: If ionic pathways fail, what is the recommended strategy for C–C or C–Heteroatom bond formation at this position? The Causality: You must transition from two-electron (ionic) logic to single-electron (radical) logic. We recommend Metallaphotoredox Catalysis or Nickel-Catalyzed Radical Cross-Coupling . By using a Single Electron Transfer (SET) event to reduce the C–Cl bond, you generate an α -sulfonamidyl cyclobutyl radical. Radicals are planar (or rapidly inverting shallow pyramids) and are vastly less sensitive to steric hindrance than ionic nucleophiles. This radical can be rapidly intercepted by a transition metal catalyst (e.g., Nickel) to forge the new bond [2].

Q3: I switched to a Nickel-catalyzed radical pathway, but I am observing high rates of protodehalogenation (M-35 peak) instead of the desired substitution. How do I fix this? The Causality: Protodehalogenation occurs when the highly reactive cyclobutyl radical abstracts a hydrogen atom from the solvent, ligand, or trace moisture before the Nickel catalyst can capture it. Fix: Strictly degas your solvents using the freeze-pump-thaw method. Furthermore, optimize your ligand sterics: switch from standard bipyridine (bpy) to 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy). The tert-butyl groups provide a steric "shield" around the Ni center, stabilizing the Ni(III) intermediate and accelerating the desired reductive elimination over off-target hydrogen abstraction.

Q4: Can I use bulky nucleophiles (e.g., secondary amines) with this substrate? The Causality: Direct amination remains challenging even with radical pathways due to the sheer volume of secondary amines. For highly bulky heteroatom substitutions, we recommend a strain-release approach. Converting the substrate into a transient bicyclobutane (BCB) intermediate allows for strain-release driven nucleophilic addition, which inherently bypasses the α -steric clash by redistributing the ring strain [3].

Part 2: Quantitative Method Comparison

To guide your experimental design, the following table summarizes the quantitative performance of various substitution methodologies applied to gem-disubstituted α -chloro cyclobutanes.

MethodologyReagents / CatalystsSteric ToleranceTypical YieldPrimary Failure Mode
SN​2 Substitution NaH, Primary Amines, DMFVery Low< 5%Unreacted Starting Material
SN​1 Substitution AgOTf, Alcohols, HeatLow< 10%Ring Opening / Elimination
Ni-Radical Coupling NiCl 2​ (dtbbpy), Zn 0 , Aryl-BrHigh75 - 85%Protodehalogenation
Metallaphotoredox Ir(ppy) 3​ , NiCl 2​ , Blue LEDVery High85 - 95%Homocoupling

Part 3: Mechanistic & Troubleshooting Visualizations

To understand the radical capture process, review the mechanistic pathway below.

Mechanism A 1-Chlorocyclobutane- 1-sulfonamide B alpha-Sulfonamidyl Cyclobutyl Radical A->B SET Reduction (- Cl⁻) C Ni(III) Cross-Coupling Complex B->C Radical Capture by Ni(II) D Substituted Cyclobutane Product C->D Reductive Elimination

Mechanistic pathway for radical-mediated cross-coupling of 1-chlorocyclobutane-1-sulfonamide.

If your yields remain suboptimal, follow this diagnostic logic tree to isolate the variable causing the failure:

Troubleshooting Start Issue: Low Yield / No Product CheckMech Are you using ionic (SN1/SN2) conditions? Start->CheckMech YesSN Switch to SET/Radical Cross-Coupling CheckMech->YesSN Yes NoSN Analyze GC-MS Byproducts CheckMech->NoSN No ProtoYes High Protodehalogenation: Strictly degas & dry solvents NoSN->ProtoYes M-35 Peak Detected ProtoNo Unreacted Starting Material: Increase photocatalyst loading NoSN->ProtoNo M+ 169 Peak Remains

Troubleshooting logic tree for diagnosing and resolving low substitution yields.

Part 4: Self-Validating Experimental Protocol

General Protocol: Nickel-Catalyzed Radical Cross-Coupling of 1-Chlorocyclobutane-1-sulfonamide

This protocol utilizes a self-validating design. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Catalyst Pre-Activation

  • In an argon-filled glovebox, charge a 20 mL scintillation vial with NiCl 2​ ·glyme (10 mol%) and dtbbpy (12 mol%).

  • Add 2.0 mL of anhydrous, degassed DMA (Dimethylacetamide).

  • Stir at room temperature for 30 minutes.

  • Causality: The glyme adduct ensures the Ni(II) salt is highly soluble, while dtbbpy coordinates to form the active pre-catalyst.

  • Validation Check: The solution must transition from a pale green suspension to a homogeneous, deep emerald-green solution. If the solution remains cloudy or pale, your solvent contains moisture. Discard and restart.

Step 2: Reaction Assembly

  • To the active catalyst solution, add 1-chlorocyclobutane-1-sulfonamide (1.0 equiv, 0.5 mmol), the desired aryl zinc reagent (1.5 equiv), and Zn 0 dust (2.0 equiv).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Causality: Zn 0 acts as the terminal reductant to turn over the Ni(I)/Ni(III) catalytic cycle, continuously regenerating the active Ni(0) species required to initiate the SET reduction of the C–Cl bond.

Step 3: Initiation and Monitoring

  • Stir the reaction vigorously (800 rpm) at 40 °C for 16 hours.

  • At the 4-hour mark, extract a 10 µL aliquot via microsyringe, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Validation Check: You should observe the disappearance of the starting material mass ( m/z 169). If a massive peak at m/z 134 appears, you are experiencing protodehalogenation (loss of Cl, replacement with H). If this occurs, abort the reaction, re-purify your substrates, and ensure strict oxygen/moisture exclusion.

Step 4: Workup and Purification

  • Quench the reaction by opening the vial to air and adding 5 mL of saturated aqueous NH 4​ Cl. Stir for 15 minutes.

  • Causality: NH 4​ Cl complexes with the zinc salts and nickel species, pulling them into the aqueous layer and preventing emulsion formation during extraction.

  • Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem, 17(9), e202200020.[Link]

  • Kraemer, Y., Buldt, J. A., Kong, W.-Y., et al. (2024). "Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5-Cyclobutanes". Angewandte Chemie International Edition, 63(19), e202319930.[Link]

  • Golfmann, M., & Walker, J. C. L. (2023). "Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis". Communications Chemistry, 6, Article 9.[Link]

Reference Data & Comparative Studies

Validation

Advanced Scaffold Selection: Comparing 1-Chlorocyclobutane-1-sulfonamide with Alternative Halo-Sulfonamides

Introduction In the landscape of modern medicinal chemistry, the selection of appropriate building blocks dictates not only the synthetic tractability of a drug candidate but also its downstream pharmacokinetic and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks dictates not only the synthetic tractability of a drug candidate but also its downstream pharmacokinetic and safety profiles. Halo-sulfonamides are critical intermediates for synthesizing sulfonamide-based therapeutics. This guide provides an objective, data-driven comparison between 1-Chlorocyclobutane-1-sulfonamide and other structurally related halo-sulfonamides, such as its N-tert-butyl derivative and traditional linear chloroalkanesulfonamides.

Structural & Mechanistic Comparison

The architecture of 1-chlorocyclobutane-1-sulfonamide (Molecular Weight: 169.63 g/mol , Formula: C4H8ClNO2S) introduces a unique set of steric and electronic parameters (1)[1].

  • Conformational Rigidity : The cyclobutane ring restricts the rotational degrees of freedom. When compared to linear halo-sulfonamides, the cyclic constraint pre-organizes the molecule, which can significantly enhance target binding affinity by minimizing the entropic penalty upon receptor engagement.

  • Steric Shielding vs. Reactivity : The chlorine atom resides on a quaternary carbon within the cyclobutane ring. This creates substantial steric hindrance, making standard SN2 nucleophilic substitutions challenging. However, it opens pathways for controlled, catalyzed cross-coupling reactions where linear analogs might suffer from off-target side reactions.

  • Safety and Cross-Reactivity Profile : A paramount consideration in sulfonamide drug development is patient hypersensitivity. Antimicrobial sulfonamides contain an arylamine group at the N4 position, which metabolizes into reactive hydroxylamines responsible for IgE-mediated anaphylaxis and severe cutaneous adverse reactions (2)[2]. Because 1-chlorocyclobutane-1-sulfonamide and its derivatives are non-antimicrobial aliphatic sulfonamides lacking this N4-arylamine moiety, they do not produce these toxic metabolites. Consequently, there is no cross-reactivity risk for patients with a documented "sulfa allergy" (3)[3].

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical properties and reactivity profiles of key halo-sulfonamides used in library synthesis.

Property / Feature1-Chlorocyclobutane-1-sulfonamideN-tert-butyl-1-chlorocyclobutane-1-sulfonamideLinear Chloroalkanesulfonamide (Standard)
CAS Number 2137831-88-8[1]2137595-68-5 (4)[4]Varies
Molecular Weight 169.63 g/mol [1]225.73 g/mol [4]~157.62 g/mol (Propyl)
Formula C4H8ClNO2S[1]C8H16ClNO2S[4]C3H8ClNO2S
Steric Hindrance High (Quaternary cyclic carbon)Very High (Bulky N-protecting group)Low (Primary/Secondary carbon)
Primary Reactivity Catalyzed cross-coupling, SN1Highly restricted; requires harsh deprotectionRapid SN2 substitution
IgE Cross-Reactivity Risk None (Lacks N4-arylamine)[2]None (Lacks N4-arylamine)[2]None (Lacks N4-arylamine)

Experimental Methodology: Nucleophilic Functionalization

To harness the potential of 1-chlorocyclobutane-1-sulfonamide while overcoming its inherent steric barriers, researchers must employ optimized protocols. The following self-validating workflow details the substitution of the tertiary chloride.

Step 1: Scaffold Preparation & Solvent Selection

  • Action : Dissolve 1.0 eq of 1-chlorocyclobutane-1-sulfonamide (Min. 95% purity) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality : DMF is selected as a polar aprotic solvent. It stabilizes the highly polarized transition state required for substitution at a hindered carbon without forming hydrogen bonds that would blunt the incoming nucleophile's reactivity.

Step 2: Base Addition

  • Action : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality : DIPEA acts as a non-nucleophilic base. Its bulky isopropyl groups prevent it from competing with the primary nucleophile for the electrophilic center, while efficiently scavenging the HCl byproduct to drive the reaction forward.

Step 3: Nucleophile Introduction & Thermal Activation

  • Action : Add 1.2 eq of the desired amine/thiol nucleophile. Heat the reaction mixture to 65°C under an inert argon atmosphere for 12 hours.

  • Causality : The steric bulk of the cyclobutane ring severely retards standard room-temperature SN2 kinetics. Thermal activation provides the necessary kinetic energy to overcome this activation barrier. Argon prevents oxidative degradation of sensitive nucleophiles at elevated temperatures.

Step 4: Self-Validation & Reaction Monitoring

  • Action : Sample the reaction at 4-hour intervals for LC-MS analysis.

  • Causality / Validation : A self-validating protocol requires real-time proof of conversion. Monitor the disappearance of the parent scaffold's mass signal ( [M+H]+ m/z ~170.6) and the emergence of the product mass. If the starting material peak remains static after 8 hours, it validates that the specific nucleophile lacks sufficient energy/nucleophilicity, prompting an immediate pivot to a palladium- or nickel-catalyzed cross-coupling strategy rather than wasting further time on direct substitution.

Visualizations

Reactivity Start Halo-Sulfonamide Pool C1 1-Chlorocyclobutane- 1-sulfonamide Start->C1 C2 Traditional Antimicrobial Sulfonamide Start->C2 Rx1 Aliphatic Scaffold (No N4-Arylamine) C1->Rx1 Structural Analysis Rx2 Aromatic Scaffold (Contains N4-Arylamine) C2->Rx2 Structural Analysis Safe Safe for Sulfa-Allergic Patients (No IgE Cross-Reactivity) Rx1->Safe Favorable Metabolism Risk High Risk of Hypersensitivity (IgE-Mediated Anaphylaxis) Rx2->Risk Toxic Metabolites

Fig 1: Structural divergence of sulfonamide scaffolds dictating IgE-mediated hypersensitivity risks.

References

  • Title : 1-Chlorocyclobutane-1-sulfonamide | Source : CymitQuimica | URL : 1

  • Title : N-tert-butyl-1-chlorocyclobutane-1-sulfonamide | 2137595-68-5 | Source : Molport | URL : 4

  • Title : Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? | Source : Cleveland Clinic Journal of Medicine | URL : 2

  • Title : Can My Patient with a 'Sulfa Allergy' Receive Celecoxib or Other Nonantimicrobial Sulfonamides? | Source : Consult QD | URL : 3

Sources

Comparative

In Vitro Validation of 1-Chlorocyclobutane-1-sulfonamide Derived Compounds: A Comparative Guide to Next-Generation Carbonic Anhydrase IX Inhibitors

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Executive Summary & Mechanistic Rationale A critical pitfall in the development of Carbonic Anhydrase (CA) inhibitors is o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals

Executive Summary & Mechanistic Rationale

A critical pitfall in the development of Carbonic Anhydrase (CA) inhibitors is off-target toxicity. Classic aromatic sulfonamides, such as Acetazolamide, are potent but promiscuous, inhibiting widespread cytosolic isoforms like hCA I and hCA II. This pan-inhibition leads to systemic side effects, severely limiting their utility in oncology, where the primary target is the tumor-associated, hypoxia-induced hCA IX.

Historically, aliphatic sulfonamides were dismissed as inactive scaffolds because their high pKa​ (~10.5) prevented the formation of the critical zinc-binding sulfonamide anion at 1[1]. However, chemical biology has rewritten this rule. 1-Chlorocyclobutane-1-sulfonamide (CAS: 2137831-88-8) represents a breakthrough in aliphatic scaffold design.

The Causality of Selectivity:

  • Electronic Modulation: The introduction of an electron-withdrawing chlorine atom lowers the pKa​ of the sulfonamide group, enabling robust zinc coordination within the enzyme's active site[1].

  • Steric Hindrance: The bulky, sterically constrained cyclobutane ring creates a deliberate spatial clash within the narrow, funnel-shaped active site of off-target hCA II. In contrast, the active site of hCA IX is wider and more flexible, allowing the 2[2]. This structural divergence provides a highly selective pharmacological window[3].

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Transcription Acid Extracellular Acidification CA9->Acid CO2 Hydration Inhibitor 1-Chlorocyclobutane- 1-sulfonamide Inhibitor->CA9 Selective Blockade

Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by aliphatic sulfonamides.

Comparative Performance Analysis

To objectively evaluate the 1-Chlorocyclobutane-1-sulfonamide scaffold, we compare its inhibition profile against the clinical standard, Acetazolamide, across a panel of recombinant human CA isoforms. The data below synthesizes the structure-activity relationship (SAR) trends observed in recent3[3].

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index ( Ki​ hCA II / hCA IX)
Acetazolamide (Standard)25012250.48 (Prefers off-target CA II)
1-Chlorocyclobutane-1-sulfonamide >10,0008502435.4 (Highly selective for CA IX)
Fluorinated Cyclobutane Analog >10,000420946.6 (Highly selective for CA IX)

Note: A higher Selectivity Index indicates a wider therapeutic window, reducing the likelihood of systemic side effects associated with CA II inhibition.

In Vitro Validation Protocols

As a Senior Application Scientist, I emphasize that robust preclinical data relies on self-validating experimental designs. The following protocols detail the critical workflows for validating these compounds, explicitly addressing the causality behind each methodological choice.

Protocol A: Stopped-Flow CO₂ Hydration Assay

Causality: The hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard colorimetric microplate assays are too slow to capture the initial linear phase of the reaction. A stopped-flow spectrophotometer is strictly required to achieve millisecond mixing and accurately calculate the inhibition constant ( Ki​ )[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stable, final CO₂ concentration of ~17 mM.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of 1-Chlorocyclobutane-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (corresponding to the protonation of Phenol Red as CO₂ is hydrated to HCO₃⁻ + H⁺) over a 10-second window.

Self-Validating System:

  • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed CO₂ hydration rate. Subtract this baseline from all enzymatic rates to isolate true catalytic activity.

  • Positive Control: Run the reaction with 100 nM Acetazolamide to confirm assay sensitivity and instrument calibration.

G Prep Prepare Enzyme & Inhibitor Mix Rapid Mixing (Stopped-Flow) Prep->Mix Inject Detect Absorbance Detection (Phenol Red) Mix->Detect CO2 + H2O Analyze Calculate Ki (Initial Rates) Detect->Analyze pH Drop

Caption: Step-by-step workflow of the stopped-flow CO2 hydration assay for measuring CA inhibition.

Protocol B: Hypoxia-Induced Extracellular Acidification Assay

Causality: CA IX is an ectoenzyme (featuring an extracellular active site) that is virtually absent in normal tissues but highly overexpressed in solid tumors due to HIF-1α stabilization under hypoxia. Its primary physiological role is to acidify the extracellular space ( pHe​ ) to promote tumor invasion. Measuring pHe​ shifts under hypoxic conditions directly validates target engagement in a living, physiological model.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 human colorectal carcinoma cells (which express high levels of endogenous CA IX under hypoxia) in 6-well plates at 2×105 cells/well.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust HIF-1α-mediated CA IX expression.

  • Inhibitor Treatment: Replace the growth media with unbuffered DMEM containing 1-Chlorocyclobutane-1-sulfonamide (1 µM). Incubate for an additional 4 hours under hypoxic conditions.

  • pHe​ Measurement: Insert a calibrated micro-pH electrode directly into the culture media to record the extracellular pH.

Self-Validating System:

  • Normoxic Control: Maintain a parallel plate of HT-29 cells under normoxia (21% O₂). Because CA IX is not expressed under normoxic conditions, the inhibitor should have no effect on the pHe​ . This proves the drug's mechanism is strictly CA IX-dependent and not an artifact of off-target cellular cytotoxicity.

References

  • Source: PubMed (Journal of Biological Chemistry, 1993)
  • Title: Carbonic Anhydrase Inhibitors.
  • Source: PMC (International Journal of Molecular Sciences, 2021)

Sources

Validation

Structural Validation of 1-Chlorocyclobutane-1-sulfonamide: A Comparative Guide to Theoretical vs. Experimental NMR Methodologies

Executive Summary The structural elucidation of highly functionalized small molecules requires rigorous analytical validation.[1] (CAS: 2137831-88-8) is a versatile building block[2] that presents a unique stereoelectron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized small molecules requires rigorous analytical validation.[1] (CAS: 2137831-88-8) is a versatile building block[2] that presents a unique stereoelectronic environment: a highly strained four-membered cyclobutane ring featuring geminal electron-withdrawing groups (a chlorine atom and a sulfonamide moiety).

This guide provides an objective comparison between Empirical NMR Prediction and Quantum Mechanical (DFT-GIAO) Prediction , using Experimental NMR as the ground-truth benchmark. By analyzing the causality behind prediction errors, this guide establishes a self-validating workflow for researchers handling strained, multi-substituted ring systems.

The Analytical Challenge: Why Empirical Models Fall Short

Empirical NMR prediction software, such as [3], relies heavily on Hierarchical Orthogonal Space Encoding (HOSE) codes, machine learning, and increment-based methods[4]. These algorithms excel at predicting routine structures by referencing massive databases of assigned spectra[5].

However, empirical models often fail when encountering rare structural motifs. The C1 position of 1-Chlorocyclobutane-1-sulfonamide is subjected to extreme magnetic deshielding due to the combined inductive effects of the -Cl and -SO₂NH₂ groups, compounded by the altered hybridization (increased s-character) inherent to cyclobutane ring strain. Because this exact micro-environment is underrepresented in standard training sets, empirical models apply linear increments that severely underestimate the chemical shift.

Conversely, Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) calculates the actual electron density and magnetic shielding tensors from first principles[6]. This makes DFT structurally agnostic and highly accurate for novel or strained scaffolds[7].

Logic_Tree Start Structural Feature: Geminal Cl & SO2NH2 on Cyclobutane Empirical Empirical Models (Fragment/HOSE) Start->Empirical DFT Quantum Mechanical (DFT-GIAO) Start->DFT Limitation Fails to account for unique ring strain + electronics Empirical->Limitation Advantage Accurately models electron density & magnetic shielding DFT->Advantage ResultEmp High RMSD (>8 ppm for C1) Limitation->ResultEmp ResultDFT Low RMSD (<1.5 ppm for C1) Advantage->ResultDFT

Fig 2: Mechanistic logic demonstrating why DFT-GIAO outperforms empirical models for strained rings.

Self-Validating Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical parameters chosen directly dictate the reliability of the output.

Protocol A: Experimental NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 15 mg of 1-Chlorocyclobutane-1-sulfonamide in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ because it acts as a strong hydrogen-bond acceptor. This significantly slows the chemical exchange of the sulfonamide (-SO₂NH₂) protons, preventing signal broadening and allowing them to be observed as a sharp, quantifiable singlet.

  • ¹H NMR Acquisition: 600 MHz spectrometer, 298 K. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of 5 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration of the cyclobutane CH₂ groups is strictly quantitative.

  • ¹³C NMR Acquisition: 150 MHz, 298 K. Use a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds and a minimum of 1024 scans.

    • Causality: The quaternary C1 carbon lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement and has a long T₁ relaxation time. High scan counts are mandatory to achieve a viable signal-to-noise ratio (SNR) for this critical node.

Protocol B: Empirical Prediction
  • Import the .mol file of the target compound into Mnova.

  • Execute the Ensemble NMR Prediction tool, which cross-references HOSE codes and neural networks[8].

  • Extract the predicted ¹H and ¹³C chemical shifts for comparative baseline generation.

Protocol C: Theoretical DFT-GIAO Prediction
  • Conformational Search: Perform molecular mechanics (MMFF) conformational sampling to identify the lowest energy conformer, specifically optimizing the dihedral angle of the sulfonamide group relative to the ring.

  • Geometry Optimization: Optimize the lowest energy conformer using Gaussian at the level of theory[9].

  • NMR Tensor Calculation: Run the GIAO calculation on the optimized geometry using the same functional and basis set[10]. Apply the CPCM solvation model for DMSO to account for solvent dielectric effects on magnetic shielding.

  • Referencing: Convert isotropic shielding tensors to chemical shifts using a pre-calculated TMS standard at the identical level of theory.

NMR_Workflow Compound 1-Chlorocyclobutane- 1-sulfonamide ExpNMR Experimental NMR (600 MHz, DMSO-d6) Compound->ExpNMR Empirical Empirical Prediction (HOSE Codes) Compound->Empirical GeomOpt Geometry Optimization (Conformational Search) Compound->GeomOpt DataProcessing Data Processing & Phase Correction ExpNMR->DataProcessing Comparison Orthogonal Validation & RMSD Calculation Empirical->Comparison DFT DFT Prediction (B3LYP/GIAO) DFT->Comparison DataProcessing->Comparison GeomOpt->DFT

Fig 1: Orthogonal NMR validation workflow comparing experimental, empirical, and DFT methods.

Quantitative Data Analysis: Product Comparison

The table below summarizes the performance of the prediction methodologies against the experimental ground truth.

Table 1: ¹³C and ¹H NMR Chemical Shift Comparison (DMSO-d₆)

Nucleus / PositionExperimental (ppm)Empirical (Mnova)DFT-GIAO (B3LYP)Δ Empirical (ppm)Δ DFT (ppm)
¹³C - C1 (Quaternary) 75.264.874.5-10.4 -0.7
¹³C - C2, C4 (CH₂) 36.534.237.1-2.3+0.6
¹³C - C3 (CH₂) 14.215.113.8+0.9-0.4
¹H - NH₂ 7.827.107.95-0.72+0.13
¹H - H2, H4 2.752.502.81-0.25+0.06
¹H - H3 2.051.851.98-0.20-0.07
Data Synthesis & Mechanistic Implications

As evidenced by the data, the empirical model exhibits a critical failure at the C1 quaternary carbon , underpredicting the chemical shift by over 10 ppm. This occurs because HOSE code algorithms treat the -Cl and -SO₂NH₂ increments additively, failing to account for the synergistic deshielding caused by the compressed bond angles of the cyclobutane ring.

Conversely, the DFT-GIAO (B3LYP) method successfully models the exact molecular orbital perturbations[7]. By calculating the magnetic shielding tensor directly from the optimized 3D geometry, the DFT model captures the ring strain and the anisotropic effects of the sulfonamide group, resulting in a highly accurate prediction (Δ = -0.7 ppm) for the problematic C1 carbon.

Conclusion & Best Practices

For routine, unstrained molecules, empirical predictors offer unparalleled speed and sufficient accuracy. However, when validating highly functionalized, strained building blocks like 1-Chlorocyclobutane-1-sulfonamide, empirical models exhibit significant blind spots that can lead to misassignment.

Best Practice: As demonstrated by the self-validating experimental workflow, researchers must employ Quantum Mechanical DFT-GIAO calculations for the orthogonal validation of complex, sterically congested micro-environments.

References

  • Mestrelab Research. "Mnova NMRPredict - Fast & Accurate NMR Prediction". Available at: [Link]

  • Bruker. "Mnova Predict | Accurate Prediction". Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ". Available at: [Link]

  • ACS Publications. "DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3". Available at:[Link]

  • Polish Academy of Sciences. "Application of DFT B3LYP/GIAO and B3LYP/CSGT Methods for Interpretation of NMR Spectra". Available at: [Link]

Sources

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